4-Amino-3-iodobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3IN/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKWTZPXYIYONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382580 | |
| Record name | 4-Amino-3-iodobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163444-17-5 | |
| Record name | 4-Amino-3-iodobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Amino-3-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-iodobenzotrifluoride, with the CAS number 163444-17-5, is a crucial fluorinated building block in the fields of medicinal chemistry and materials science.[1][2][3] Its unique trifluoromethyl and iodo-substituted aniline structure makes it a valuable intermediate for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] This guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, complete with experimental protocols and logical workflow diagrams.
Physicochemical Properties
This compound is typically a yellow to brown crystalline powder.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 163444-17-5 | [1][3] |
| Molecular Formula | C₇H₅F₃IN | [1][4] |
| Molecular Weight | 287.02 g/mol | [1][4] |
| Appearance | Yellow to brown crystalline powder | [2] |
| Purity | ≥98% | [2][5] |
| Melting Point | 48-52 °C | [2] |
| Boiling Point (Predicted) | 252.8 ± 40.0 °C | [4] |
| Density (Predicted) | 1.948 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in methanol, ethanol, and acetone; low solubility in water. | |
| Storage | Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container. | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from 4-aminobenzotrifluoride. A plausible synthetic route involves iodination of the starting material.
Experimental Protocol: Iodination of 4-Aminobenzotrifluoride
This protocol is a representative method for the iodination of an activated aromatic ring.
Materials:
-
4-Aminobenzotrifluoride
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzotrifluoride (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block for introducing the trifluoromethylphenyl group into target molecules. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds and the synthesis of complex biaryl structures, which are common motifs in pharmacologically active compounds.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds, which are prevalent in many drug scaffolds. Derivatives of this compound can be used in these reactions to generate libraries of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Stir plate and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 5 mol% of Pd(PPh₃)₄).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl compound.
Role in Medicinal Chemistry
Derivatives of this compound are of significant interest in drug discovery. The trifluoromethyl group is a bioisostere for other chemical groups and can improve a molecule's metabolic stability and membrane permeability. For instance, compounds incorporating this moiety have been investigated as kinase inhibitors, which are crucial in cancer therapy. The PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, is a common target for such inhibitors.
Conclusion
This compound is a versatile and valuable chemical intermediate for the synthesis of advanced materials and pharmacologically active compounds. Its unique structural features provide a platform for developing novel molecules with enhanced biological properties. The synthetic and reaction protocols provided in this guide offer a foundation for researchers to utilize this compound in their research and development endeavors.
References
- 1. This compound Manufacturer & Supplier China - Properties, Uses, Safety, Price | High Purity API Intermediate [boulingchem.com]
- 2. transchem-tech.com [transchem-tech.com]
- 3. 163444-17-5 | this compound - Moldb [moldb.com]
- 4. chembk.com [chembk.com]
- 5. 163444-17-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
An In-Depth Technical Guide to 4-Amino-3-iodobenzotrifluoride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-iodobenzotrifluoride, also known as 2-iodo-4-(trifluoromethyl)aniline, is a key fluorinated building block in modern organic synthesis. Its unique trifunctionalized aromatic structure, featuring an amine, an iodine atom, and a trifluoromethyl group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in pharmaceutical and materials science research.
Core Properties of this compound
This section summarizes the key physical and chemical identifiers and properties of this compound. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 163444-17-5 | [1] |
| Molecular Formula | C₇H₅F₃IN | [1] |
| Molecular Weight | 287.02 g/mol | [1] |
| Appearance | Light yellow to brown powder or crystals | [2] |
| Melting Point | 50 - 54 °C | [2] |
| Boiling Point | 252.8 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in organic solvents such as methanol. | [3] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. |
Synthesis of this compound
The primary synthetic route to this compound involves the direct iodination of 4-aminobenzotrifluoride. This electrophilic aromatic substitution reaction introduces an iodine atom at the position ortho to the activating amino group.
General Iodination Protocol
Reagents and Equipment:
-
4-Aminobenzotrifluoride
-
Iodinating agent (e.g., Iodine monochloride (ICl), N-iodosuccinimide (NIS))
-
Solvent (e.g., Acetic acid, Dichloromethane)
-
Base (e.g., Sodium bicarbonate, Pyridine) (optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
General Procedure:
-
Dissolve 4-aminobenzotrifluoride in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the iodinating agent to the stirred solution.
-
Allow the reaction to proceed at a controlled temperature until completion (monitoring by TLC or GC-MS is recommended).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if necessary.
-
Perform an aqueous work-up to remove inorganic byproducts.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
It is crucial for researchers to perform small-scale trials to optimize reaction conditions such as temperature, reaction time, and stoichiometry for their specific setup.
Chemical Reactivity and Key Experimental Protocols
The presence of both an amino group and an iodine atom makes this compound a valuable substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, widely used for the formation of C-C bonds.[4] The iodine atom of this compound is highly reactive in this transformation.
General Protocol for Suzuki-Miyaura Coupling:
The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl iodide, which can be adapted for this compound.[5]
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/water, Toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst and ligand (if used).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
An In-Depth Technical Guide to 4-Amino-3-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Properties
4-Amino-3-iodobenzotrifluoride is a trifluoromethyl-substituted iodinated aniline. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, increasing its lipophilicity and metabolic stability, which are often desirable characteristics in drug candidates.[1] The amino group acts as an electron-donating group, activating the aromatic ring towards electrophilic substitution, while the iodine atom, a large and polarizable halogen, provides a reactive handle for various cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The data is compiled from various chemical supplier databases.
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₃IN | [1] |
| Molecular Weight | 287.02 g/mol | [2] |
| Appearance | White to light yellow or brown crystalline powder | [1] |
| Melting Point | 48-52 °C | |
| Boiling Point (Predicted) | 252.8 ± 40.0 °C | [2] |
| Solubility | Low solubility in water; Soluble in some organic solvents like methanol. | [1][2] |
| Stability | Should be stored in a cool, dry, well-ventilated area, away from heat and light. | [1] |
Molecular Structure Diagram:
Caption: Molecular Structure of this compound
Spectroscopic Data (Predicted and Comparative)
Experimentally obtained spectroscopic data for this compound is not widely published. However, predictions and comparisons with structurally similar compounds can provide valuable insights for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation. While experimental data is unavailable, chemical shifts can be estimated based on the electronic environment of the nuclei. For comparison, the documented NMR data for the related compound 4-iodobenzotrifluoride is available from some suppliers.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-F stretches of the trifluoromethyl group, and C-I stretch, as well as aromatic C-H and C=C vibrations.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₅F₃IN. Fragmentation patterns would likely involve the loss of iodine, trifluoromethyl, or amino groups.
Synthesis
The synthesis of this compound typically involves the introduction of an iodine atom onto the aromatic ring of 4-aminobenzotrifluoride.
Synthetic Workflow
A plausible synthetic route is the electrophilic iodination of 4-aminobenzotrifluoride. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is blocked by the trifluoromethyl group, iodination is expected to occur at the ortho position (position 3).
Caption: General Synthetic Workflow for this compound
Experimental Protocol: Iodination of an Aromatic Amine (General Procedure)
While a specific protocol for this compound is not detailed in the available literature, a general procedure for the iodination of a substituted aniline can be adapted. This protocol is illustrative and would require optimization for the specific substrate.
Materials:
-
Substituted Aniline (e.g., 4-aminobenzotrifluoride)
-
Iodine (I₂)
-
Iodic acid (HIO₃) or another oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Water
-
Sodium bisulfite solution
-
Organic solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the substituted aniline in a suitable solvent, such as aqueous sulfuric acid.
-
Add a solution of iodine and an oxidizing agent (e.g., iodic acid) dropwise to the aniline solution with stirring.
-
Control the reaction temperature, as the reaction may be exothermic.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench any remaining iodine with a sodium bisulfite solution.
-
Neutralize the reaction mixture to precipitate the iodinated product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent or by column chromatography.
Biological Activity and Signaling Pathways
There is currently a lack of specific published data on the biological activity and signaling pathway interactions of this compound. However, the structural motifs present in the molecule are of interest in drug discovery. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the amino and iodo groups provide sites for further chemical modification to explore structure-activity relationships (SAR).
Given its structure as a substituted aniline, it could be investigated for a wide range of biological activities, including but not limited to:
-
Enzyme inhibition (e.g., kinases, proteases)
-
Receptor modulation
-
Antimicrobial or anticancer activity
Further research is required to elucidate any specific biological effects and the underlying mechanisms of action.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[2] It is irritating to the eyes, respiratory system, and skin.[2]
Precautionary Measures:
-
Wear suitable protective clothing, gloves, and eye/face protection.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
Use in a well-ventilated area.
-
Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a synthetically valuable compound with potential applications in medicinal chemistry and materials science. This guide has summarized its known properties and provided a framework for its synthesis and handling. The lack of comprehensive experimental spectroscopic and biological data in the public domain highlights an opportunity for further research to fully characterize this compound and explore its potential in various scientific disciplines. Researchers are encouraged to consult safety data sheets and perform appropriate risk assessments before handling this chemical.
References
Solubility Profile of 4-Amino-3-iodobenzotrifluoride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3-iodobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its qualitative solubility, detailed experimental protocols for quantitative determination, and a logical workflow for solvent selection.
Core Concepts in Solubility
The solubility of this compound is primarily governed by its molecular structure. The presence of a trifluoromethyl group increases its lipophilicity, while the amino group can participate in hydrogen bonding. The iodine atom further adds to the molecular weight and can influence intermolecular interactions. Generally, this compound exhibits low solubility in water and varying degrees of solubility in organic solvents.[1] Its solubility is expected to be higher in polar aprotic and polar protic solvents that can effectively solvate the molecule.
Solubility Data
| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Methanol | Polar Protic | Soluble[2] | Data not available |
| Ethanol | Polar Protic | Soluble[1] | Data not available |
| Acetone | Polar Aprotic | Soluble[1] | Data not available |
| Toluene | Non-polar Aromatic | Soluble | Data not available |
| Water | Polar Protic | Low Solubility[1] | Data not available |
Researchers are encouraged to use the experimental protocols outlined in this guide to determine the precise solubility of this compound in solvents relevant to their specific applications.
Experimental Protocol for Solubility Determination
The following is a standard gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is reliable and can be adapted for various solvents.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Vials with airtight seals
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Oven or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.
-
Immediately filter the solution using a syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the volumetric flask containing the filtered solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Dry the flask containing the solid residue in an oven at a temperature below the melting point of this compound (approximately 50°C[2][3]) until a constant weight is achieved.
-
Allow the flask to cool to room temperature in a desiccator before reweighing.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried residue.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent withdrawn (mL)) x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Technical Guide: Physicochemical Properties of 4-Amino-3-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of 4-Amino-3-iodobenzotrifluoride (CAS No: 163444-17-5), a key intermediate in pharmaceutical and materials science research. The document outlines the reported physical constants and provides standardized experimental protocols for their determination.
Core Physical Properties
This compound is typically a white to light yellow or brown crystalline powder.[1][2] Its physical characteristics, particularly its melting and boiling points, are crucial for its identification, purity assessment, and manipulation in synthetic protocols.
Data Presentation
The following table summarizes the reported melting and boiling points for this compound.
| Physical Property | Reported Value(s) | Notes |
| Melting Point | 50 °C[3] | A melting range of 48-52 °C has also been reported, which is common for crystalline solids.[2] |
| Boiling Point | 252.8 °C (at 760 mmHg)[4] | A predicted boiling point of 252.8 ± 40.0 °C is also available.[3] |
Experimental Protocols
While specific experimental write-ups for determining these values for this compound are not detailed in the literature, the following standard methodologies are applicable and widely used for such crystalline organic compounds.
Melting Point Determination (Capillary Method)
The capillary method is the most common technique for determining the melting point of a crystalline solid.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point.[5] If necessary, pulverize the crystalline solid into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Invert the tube and tap its sealed end gently on a hard surface to pack the solid down.[5] The packed sample height should be 2-3 mm for an accurate reading.[5]
-
Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[5]
-
If the approximate melting point is known (around 50°C), set the apparatus to heat rapidly to about 15-20°C below this temperature.[6]
-
Decrease the heating rate to a slow ramp of 1-2°C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying eyepiece.
-
-
Recording the Melting Range:
Boiling Point Determination (Microscale Reflux Method)
For determining the boiling point with a small amount of substance, the microscale reflux or Thiele tube method is suitable.
Apparatus:
-
Small test tube (e.g., 6 x 50 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with mineral oil or a metal heating block)
-
Rubber band or tubing slice to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: Add a few drops (approximately 0.2-0.5 mL) of the liquid sample into the small test tube.[2][3]
-
Assembly:
-
Heating:
-
Recording the Boiling Point:
-
Continue heating until a rapid and continuous stream of bubbles escapes from the capillary tube.[7] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.[8]
-
It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[9][10]
-
Logical Workflow Visualization
The following diagram illustrates the general workflow for the physical characterization of a chemical compound like this compound.
References
- 1. westlab.com [westlab.com]
- 2. chymist.com [chymist.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
Spectroscopic Data of 4-Amino-3-iodobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the compound 4-Amino-3-iodobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: NMR Spectral Data of this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | 7.87 | d | 2.0 |
| 7.37 | dd | J₁ = 8.4, J₂ = 2.0 | |
| 6.74 | d | 8.4 | |
| 4.41 | s | ||
| ¹³C | 149.7 | ||
| 136.3 | q | 4.0 | |
| 126.9 | q | 4.0 | |
| 123.7 | q | 270.0 | |
| 121.6 | q | 3.0 | |
| 113.6 | |||
| 82.3 | |||
| ¹⁹F | -61.4 | s |
Data obtained in CDCl₃ at 400 MHz for ¹H and ¹³C, and 376 MHz for ¹⁹F.[1]
Table 2: Mass Spectrometry Data of this compound
| Technique | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| HRMS (ESI) | 287.9497 | 287.9481 |
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz spectrometer was used for ¹H and ¹³C NMR, and a 376 MHz spectrometer was used for ¹⁹F NMR.[1]
Sample Preparation: The sample was dissolved in deuterated chloroform (CDCl₃).
Data Acquisition:
-
¹H NMR: Spectra were recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
-
¹³C NMR: Spectra were recorded at 400 MHz. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃.[1]
-
¹⁹F NMR: Spectra were recorded at 376 MHz. Chemical shifts are reported in ppm.[1]
Mass Spectrometry (MS)
Instrumentation: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) was utilized.[1]
Sample Preparation: The sample was dissolved in a suitable solvent and introduced into the mass spectrometer.
Data Acquisition: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was measured to determine the accurate mass and confirm the elemental composition.[1]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
The Strategic Role of 4-Amino-3-iodobenzotrifluoride in Modern Medicinal Chemistry
A comprehensive analysis of the synthesis, applications, and therapeutic potential of 4-Amino-3-iodobenzotrifluoride and its derivatives for researchers, scientists, and drug development professionals.
Introduction: this compound, a halogenated and trifluoromethyl-substituted aniline, has emerged as a pivotal building block in the landscape of medicinal chemistry. Its unique structural features, particularly the presence of the trifluoromethyl (-CF3) group, bestow advantageous properties upon parent molecules, making it a sought-after intermediate in the design and synthesis of novel therapeutic agents. The strong electron-withdrawing nature of the trifluoromethyl group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and bioavailability, ultimately improving its pharmacokinetic and pharmacodynamic profile. This technical guide delves into the core applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors for oncology.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in drug design and synthesis.
| Property | Value | Reference |
| CAS Number | 163444-17-5 | [1] |
| Molecular Formula | C₇H₅F₃IN | [1] |
| Molecular Weight | 287.02 g/mol | [1] |
| Appearance | Light yellow to brown powder/crystal | [2][3] |
| Melting Point | 50 - 54 °C | [2] |
| Purity | ≥ 98% (GC) | [2] |
Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. The trifluoromethylphenyl moiety is a key pharmacophore in several approved kinase inhibitors.
Case Study: Synthesis of Sorafenib Derivatives
Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[4] It targets several key kinases involved in tumor progression and angiogenesis, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[4] While Sorafenib itself is synthesized from 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the synthetic strategies employed for its derivatives provide a blueprint for the application of this compound. The core of this application lies in the formation of a urea linkage, a common motif in kinase inhibitors.
A general synthetic workflow for creating Sorafenib-like molecules using a substituted aniline like this compound is depicted below. The iodine atom on the ring provides a reactive handle for further diversification through cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of biological activity.
Caption: Synthetic workflow for kinase inhibitors.
Quantitative Data: Biological Activity of Sorafenib Derivatives
The following table summarizes the in vitro antiproliferative activity of synthesized Sorafenib derivatives against various human tumor cell lines. This data highlights the potent anticancer effects achievable with molecules containing the trifluoromethylphenyl urea pharmacophore.
| Compound | Cell Line | IC₅₀ (µM) |
| Sorafenib | H460 (Lung Carcinoma) | 1.0 |
| SW-620 (Colon Carcinoma) | 2.0 | |
| HEL (Human Embryonic Lung) | 2.8 | |
| Derivative 4a | H460 | 1.2 |
| SW-620 | 2.5 | |
| HEL | 3.0 | |
| Derivative 4b | H460 | 1.5 |
| SW-620 | 3.0 | |
| HEL | 3.5 | |
| Derivative 4c | H460 | 1.1 |
| SW-620 | 2.2 | |
| HEL | 2.9 | |
| Derivative 4d | H460 | 1.3 |
| SW-620 | 2.8 | |
| HEL | 3.2 | |
| Derivative 4e | H460 | 1.0 |
| SW-620 | 2.1 | |
| HEL | 2.7 | |
| Data extracted from Dolenc et al., 2012.[4] |
Key Experimental Protocols
The synthesis of complex drug molecules from this compound relies on a toolbox of robust and versatile chemical reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are particularly important for creating carbon-carbon and carbon-nitrogen bonds, respectively.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the palladium-catalyzed coupling of an aryl iodide, such as this compound, with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water, Toluene, DMF)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Caption: Experimental workflow for Suzuki coupling.
Signaling Pathways Targeted by Derived Kinase Inhibitors
Kinase inhibitors derived from this compound, such as Sorafenib analogs, typically target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The RAF/MEK/ERK and VEGFR/PDGFR signaling pathways are primary targets.
Caption: Targeted signaling pathways.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in medicinal chemistry, offering a strategic entry point for the synthesis of complex and biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors for oncology, where the trifluoromethyl group plays a crucial role in optimizing drug-like properties. The presence of an iodine atom provides a convenient handle for further chemical modifications through established cross-coupling methodologies, enabling the exploration of structure-activity relationships and the fine-tuning of pharmacological profiles. Future research will likely continue to leverage the unique properties of this intermediate to design and synthesize next-generation targeted therapies for a range of diseases.
References
- 1. 163444-17-5 | this compound - Moldb [moldb.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 4. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Versatile Building Block: A Technical Guide to 4-Amino-3-iodobenzotrifluoride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-iodobenzotrifluoride is a trifluoromethylated aniline derivative that has emerged as a crucial building block in modern organic synthesis. Its unique trifunctional nature, featuring an amino group, an iodine atom, and a trifluoromethyl group on a benzene ring, offers a versatile platform for the construction of complex organic molecules. The electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring and can impart desirable properties such as increased metabolic stability and enhanced binding affinity in bioactive molecules. The presence of both an amino group and an iodine atom provides orthogonal handles for a variety of chemical transformations, most notably in cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound as a strategic intermediate in the development of pharmaceuticals and other functional organic materials.
Physicochemical Properties
This compound is typically a solid at room temperature, appearing as a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅F₃IN | [1] |
| Molecular Weight | 287.02 g/mol | [1] |
| Melting Point | 48-52 °C | [2] |
| Boiling Point | 252.8 ± 40.0 °C (Predicted) | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in methanol and other organic solvents; low solubility in water. | [1][3] |
Synthesis of this compound
The synthesis of this compound is a critical process for its utilization as a building block. A common and effective method involves the electrophilic iodination of the readily available starting material, 4-aminobenzotrifluoride.
Experimental Protocol: Iodination of 4-Aminobenzotrifluoride
This protocol is based on established methods for the iodination of activated aromatic rings.
Materials:
-
4-Aminobenzotrifluoride
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable solvent)
-
Trifluoroacetic acid (catalyst, optional)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzotrifluoride (1.0 equivalent) in acetonitrile.
-
Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution. If the reaction is slow, a catalytic amount of trifluoroacetic acid can be added.[4]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) center, making it an excellent substrate for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of a wide range of substituents at the 3-position of the aniline ring, providing access to a diverse array of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction with various aryl- and heteroarylboronic acids or their esters.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 (representative) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 8 | >90 (representative) |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 16 | >85 (representative) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.
Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | >90 (representative) |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | DMF | 80 | 12 | >85 (representative) |
| 3 | Propargyl alcohol | PdCl₂(CH₃CN)₂ / XPhos | Cs₂CO₃ | Acetonitrile | 75 | 12 | >80 (representative) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of amines.[5] This reaction provides a direct route to N-substituted derivatives of this compound.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | >90 (representative) |
| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | >85 (representative) |
| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 18 | >80 (representative) |
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
The trifluoromethyl group is a common motif in many kinase inhibitors, where it can enhance binding affinity and improve pharmacokinetic properties. The pyrazolo[3,4-d]pyrimidine scaffold is a core component of many potent kinase inhibitors. While a direct synthesis of a specific drug molecule from this compound is not explicitly detailed in the readily available literature, its potential as a precursor to such scaffolds is evident. For instance, the core of potent Fms-like tyrosine kinase 3 (FLT3) inhibitors could potentially be accessed through a synthetic route involving the coupling of a boronic acid derivative of 4-aminobenzotrifluoride with a suitable pyrazolopyrimidine halide.
FLT3 Signaling Pathway
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[6] Mutations in the FLT3 gene can lead to constitutive activation of the receptor, promoting uncontrolled cell growth and contributing to the development of acute myeloid leukemia (AML).[6]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, particularly through robust and high-yielding palladium-catalyzed cross-coupling reactions. The ability to readily introduce diverse aryl, alkynyl, and amino substituents makes this compound an important intermediate in the synthesis of complex organic molecules, including those with potential therapeutic applications such as kinase inhibitors. This guide provides a foundational understanding of the synthesis and reactivity of this compound, highlighting its significance for researchers and professionals in the fields of medicinal chemistry and drug development. Further exploration of its reactivity will undoubtedly lead to the discovery of novel and efficient synthetic routes to important molecular targets.
References
- 1. This compound Manufacturer & Supplier China - Properties, Uses, Safety, Price | High Purity API Intermediate [boulingchem.com]
- 2. This compound [transchem-tech.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Keystone: A Technical Guide to 4-Amino-3-iodobenzotrifluoride for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Amino-3-iodobenzotrifluoride, a critical building block in modern medicinal chemistry. This document details its commercial availability, pricing, and key applications, with a focus on its role in the synthesis of targeted cancer therapeutics. Detailed experimental protocols and a visualization of its relevance in cellular signaling pathways are provided to support researchers in their drug development endeavors.
Commercial Availability and Pricing
This compound is readily available from a range of commercial suppliers specializing in chemical intermediates for research and development. The compound is typically offered in various purities, with prices varying based on quantity and supplier. Below is a summary of prominent suppliers and indicative pricing.
| Supplier | CAS Number | Purity | Available Quantities | Indicative Pricing (USD) |
| Bouling Chemical Co., Ltd. | 163444-17-5 | >98% | Grams to Kilograms | Contact for quote |
| Parchem[1] | 163444-17-5 | Not specified | Bulk and semi-bulk | Contact for quote |
| Moldb | 163444-17-5 | ≥98% | 5g, 10g | $10 (5g), $16 (10g) |
| Apollo Scientific[2] | 163444-17-5 | Not specified | Grams to Kilograms | Contact for quote |
Pivotal Role in the Synthesis of Sorafenib
This compound, or a structurally similar precursor, is a crucial intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The structural motifs of an aniline, an iodine atom, and a trifluoromethyl group make it a versatile synthon for introducing the trifluoromethylphenylurea moiety, which is essential for the pharmacological activity of Sorafenib and its analogs.
The trifluoromethyl group, in particular, is known to enhance metabolic stability and cell permeability of drug candidates. The amino and iodo functionalities provide reactive handles for the construction of the core urea linkage and for coupling with other molecular fragments.
Experimental Protocols
The following section details a representative synthetic route to a key precursor of Sorafenib and its subsequent conversion, illustrating the application of compounds structurally related to this compound.
Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide
This procedure outlines the synthesis of a key intermediate that is subsequently reacted with an isocyanate derived from a trifluoromethylaniline core.
Materials:
-
4-aminophenol
-
Dimethylformamide (DMF)
-
Potassium tert-butoxide (1M solution in THF)
-
4-chloro-N-methylpicolinamide
-
Potassium carbonate
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
Procedure:
-
To a solution of 4-aminophenol (1 g, 9.2 mmol) in DMF (20 mL), add 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) at room temperature.[3]
-
Stir the mixture for 2 hours at room temperature.[3]
-
Add 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture.[3]
-
Heat the reaction mixture to 80°C and maintain for 6 hours.[3]
-
After cooling, extract the reaction mixture with ethyl acetate (50 mL).[3]
-
Wash the organic layer with brine (20 mL) and dry over magnesium sulfate.[3]
-
Remove the solvent under reduced pressure.[3]
-
Purify the residue by column chromatography to yield 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid.[3]
Synthesis of Sorafenib via Urea Formation
This protocol details the coupling of the aminophenoxy intermediate with a relevant isocyanate to form the final diaryl urea structure of Sorafenib.
Materials:
-
Imidazole-1-carboxylic acid 4-chloro-3-(trifluoromethyl)-phenyl amide
-
Chlorobenzene
-
4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide
Procedure:
-
To a solution of imidazole-1-carboxylic acid 4-chloro-3-(trifluoromethyl)-phenyl amide (12.5 g) in chlorobenzene (150 g), heat to 70-75°C.
-
Add 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (10 g) to the heated solution.
-
Keep the mixture under stirring at 70-75°C for 15 minutes, during which a precipitate will form.
-
Cool the suspension to 10°C.
-
Filter the precipitate, wash with chlorobenzene and then water.
-
Dry the solid at 60°C under vacuum overnight to obtain Sorafenib as a colorless powder.
Mechanism of Action and the RAF/MEK/ERK Signaling Pathway
Sorafenib, synthesized using intermediates like this compound, is a potent inhibitor of multiple kinases involved in both tumor cell proliferation and angiogenesis. A primary target is the RAF/MEK/ERK signaling pathway (also known as the MAPK/ERK pathway), which is frequently hyperactivated in various cancers.
The binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface initiates a signaling cascade. This leads to the activation of RAS, which in turn activates RAF kinases (A-RAF, B-RAF, and C-RAF). RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell proliferation, survival, and differentiation. Sorafenib inhibits RAF kinases, thereby blocking this entire downstream signaling cascade.
Logical Workflow for Synthesis
The synthesis of diaryl urea-containing kinase inhibitors like Sorafenib from precursors such as this compound generally follows a logical and convergent synthetic strategy. This involves the separate synthesis of two key fragments, followed by their coupling in the final steps.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Amino-3-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Amino-3-iodobenzotrifluoride, an important intermediate in pharmaceutical and agrochemical research. The primary method described is the direct electrophilic iodination of 4-aminobenzotrifluoride. An alternative method utilizing N-iodosuccinimide (NIS) is also discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in drug development and organic synthesis.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the iodo-substituent provides a reactive handle for further functionalization, often through cross-coupling reactions.[1] The regioselective introduction of an iodine atom ortho to the amino group in 4-aminobenzotrifluoride is a crucial transformation. This protocol details a reliable method for this synthesis, addressing the need for a well-documented and reproducible procedure.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Aminobenzotrifluoride | C₇H₆F₃N | 161.13 | Colorless to light orange liquid | - |
| This compound | C₇H₅F₃IN | 287.02 | White to light yellow solid | 50 |
Table 2: Summary of a Representative Synthesis of this compound[2]
| Parameter | Value |
| Starting Material | 2-Amino-4-(trifluoromethyl)benzoic acid* |
| Iodinating Agent | Iodine (I₂) |
| Additive | Potassium Iodide (KI) |
| Solvent | Acetonitrile (CH₃CN) |
| Yield | 35% |
| Purification Method | Flash Column Chromatography |
| Eluent System | Ethyl acetate/Petroleum ether (1:5 v/v) |
*Note: This data is from a synthesis starting with a closely related aniline derivative, providing a benchmark for the direct iodination approach.
Experimental Protocols
Protocol 1: Direct Iodination of 4-Aminobenzotrifluoride
This protocol is adapted from a similar synthesis of a substituted 2-iodoaniline.[2]
Materials:
-
4-Aminobenzotrifluoride
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Petroleum ether (or hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminobenzotrifluoride (1.0 eq.). Dissolve the starting material in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add potassium iodide (1.2 eq.) followed by the portion-wise addition of iodine (1.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3] Elute with a mixture of ethyl acetate and petroleum ether (e.g., a gradient from 5% to 20% ethyl acetate) to obtain the pure this compound.[2]
Protocol 2: Alternative Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich aromatic compounds.[4][5] The use of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can enhance the reaction rate and regioselectivity.[6][7]
Materials:
-
4-Aminobenzotrifluoride
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA), catalytic amount
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel, ethyl acetate, petroleum ether for purification
Procedure:
-
Reaction Setup: Dissolve 4-aminobenzotrifluoride (1.0 eq.) in acetonitrile or dichloromethane in a round-bottom flask.
-
Addition of Reagents: Add N-iodosuccinimide (1.1 eq.) to the solution.
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Generalized mechanism of electrophilic aromatic iodination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Amino-3-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds. This palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability and stability of its reagents. For drug development professionals, the Suzuki coupling of 4-Amino-3-iodobenzotrifluoride is of significant interest as the resulting 4-amino-3-arylbenzotrifluoride scaffold is a key structural motif in a variety of pharmacologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
While specific literature detailing the Suzuki coupling of this compound with a wide range of boronic acids is limited, this document provides a comprehensive overview of the reaction based on established principles and protocols for structurally similar compounds. The provided protocols and reaction conditions should serve as a robust starting point for the development of specific applications.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium complex, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions
Quantitative data for the Suzuki coupling of this compound is not widely available in the public domain. However, based on reactions with analogous iodoanilines and trifluoromethyl-substituted aryl halides, the following table outlines typical reaction parameters that can be used as a starting point for optimization.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | Catalyst choice is crucial and may require screening. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.[1] |
| Ligand (if applicable) | PPh₃, dppf, SPhos, XPhos | The ligand stabilizes the palladium catalyst and influences its reactivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to facilitate the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used. |
| Temperature | 80-120 °C | Reaction temperature will depend on the reactivity of the specific boronic acid and the chosen catalyst system. |
| Reaction Time | 2-24 hours | Progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These should be adapted and optimized for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling with nitrogen or argon three times.
-
Add the degassed solvent system to the flask via syringe.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 4-amino-3-arylbenzotrifluoride.
Visualizations
Caption: General mechanism of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols: The Utility of 4-Amino-3-iodobenzotrifluoride in the Synthesis of Pharmaceutical Intermediates
Introduction
4-Amino-3-iodobenzotrifluoride is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its molecular architecture, featuring a trifluoromethyl group, an iodine atom, and an amino group on a benzene ring, provides a unique combination of reactivity and physicochemical properties. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and bioavailability of drug molecules.[1] The iodine and amino functionalities serve as reactive handles for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, making this compound an invaluable starting material in medicinal chemistry and drug discovery.[1][2]
This document provides detailed application notes and experimental protocols for key reactions involving this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods are instrumental in the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of a wide array of pharmacologically active molecules, especially kinase inhibitors.[3][4][5]
Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. Utilizing this compound as the aryl iodide partner allows for the efficient synthesis of substituted 4-amino-3-arylbenzotrifluorides. These biaryl structures are prevalent motifs in a variety of kinase inhibitors and other therapeutic agents.[4][6][7]
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Assembly: To a flame-dried reaction vial, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 5 mL total).
-
Reaction: Seal the vial and place it in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (20 mL) followed by brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired biaryl product.
Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid (R) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenyl | Pd(dppf)Cl₂ (2) | Na₂CO₃ | DMF | 100 | 6 | 88-96 |
| 3 | 3-Pyridinyl | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 75-85 |
| 4 | 2-Thienyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 80-90 |
Note: Yields are representative and may vary based on substrate and precise reaction conditions.
Reaction Mechanism Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[8] This reaction is exceptionally useful for installing alkyne functionalities, which are versatile handles for further chemical modification or can be integral parts of the final active pharmaceutical ingredient. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8][9]
General Reaction Scheme
Caption: General scheme for the Sonogashira cross-coupling reaction.
Experimental Protocol
The following is a general protocol for the Sonogashira coupling. All operations should be carried out under an inert atmosphere.
-
Assembly: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 eq.) and the terminal alkyne (1.1 mmol, 1.1 eq.) in a suitable solvent such as degassed tetrahydrofuran (THF) or dimethylformamide (DMF) (10 mL).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and the copper(I) co-catalyst, copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Base Addition: Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Quantitative Data: Sonogashira Coupling
| Entry | Alkyne (R) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 50 | 85-95 |
| 3 | Propargyl alcohol | Pd(OAc)₂/PPh₃ (2) | CuI (5) | DIPEA | MeCN | 60 | 78-88 |
| 4 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 88-96 |
Note: Yields are representative and may vary based on substrate and precise reaction conditions.
Reaction Mechanism Visualization
Caption: Dual catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Compounds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[10] This palladium-catalyzed reaction couples an aryl halide with an amine. Using this compound allows for the synthesis of complex diarylamines or N-aryl heterocyclic compounds, which are key structural motifs in many pharmaceuticals.[11][12]
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination reaction.
Experimental Protocol
The following is a general protocol for the Buchwald-Hartwig amination. The reaction is highly sensitive to air and moisture and must be performed under a strictly inert atmosphere.
-
Assembly: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq.).
-
Reactant Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1-0.2 M concentration).
-
Reaction: Seal the tube and heat the mixture with stirring at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel or celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-aryl product.
Quantitative Data: Buchwald-Hartwig Amination
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 90-99 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | tBu₃P (2) | K₃PO₄ | Dioxane | 100 | 80-90 |
| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Dioxane | 110 | 75-85 |
Note: Yields are representative and depend heavily on the specific amine and ligand/catalyst system used.
Reaction Mechanism Visualization
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Case Study: Synthesis of Kinase Inhibitors like Regorafenib
While not a direct reaction of this compound, the synthesis of the multi-kinase inhibitor Regorafenib illustrates the utility of closely related trifluoromethyl-substituted anilines. The core structure of Regorafenib is assembled using key intermediates like 4-chloro-3-(trifluoromethyl)aniline and 4-amino-3-fluorophenol.[13][14][15] The synthetic strategies often involve nucleophilic aromatic substitution followed by a urea formation step, highlighting the importance of functionalized anilines in constructing complex drug molecules.[16][17]
Synthetic Workflow Visualization
Caption: Simplified synthetic pathway towards the kinase inhibitor Regorafenib.
This case demonstrates how aniline derivatives containing trifluoromethyl groups are central to the synthesis of targeted cancer therapies. The cross-coupling reactions detailed in this document provide efficient routes to a vast chemical space of similarly structured compounds, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug development.
References
- 1. This compound Manufacturer & Supplier China - Properties, Uses, Safety, Price | High Purity API Intermediate [boulingchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. CN104910067A - Method for synthesizing regorafenib by one-pot process - Google Patents [patents.google.com]
- 17. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
Application of 4-Amino-3-iodobenzotrifluoride in the Synthesis of High-Performance Polyimides
Introduction: 4-Amino-3-iodobenzotrifluoride is a versatile chemical intermediate that holds significant promise in the field of materials science, particularly in the development of high-performance polymers. The unique combination of a trifluoromethyl (-CF3) group, an amino (-NH2) group, and an iodine (-I) atom on a benzene ring makes it an attractive building block for creating polymers with a desirable set of properties. The electron-withdrawing nature and bulkiness of the trifluoromethyl group can enhance the solubility, thermal stability, optical transparency, and flame retardancy of polymers, while simultaneously lowering their dielectric constant and water absorption. The amino group provides a reactive site for polymerization, typically in the formation of polyimides, and the iodine atom offers a potential site for post-polymerization modifications, such as cross-linking or grafting, to further tailor the material's properties.
This document provides detailed application notes and protocols for the synthesis of a representative high-performance polyimide using a diamine derived from this compound. The data presented is based on analogous systems found in the literature for fluorinated polyimides, illustrating the expected performance enhancements.
Application Notes
The primary application of this compound in materials science is as a precursor for the synthesis of fluorinated aromatic polyimides. These polymers are sought after for advanced applications in the aerospace, electronics, and communications industries due to their exceptional properties.
Key Advantages of Incorporating this compound into Polyimide Backbones:
-
Enhanced Solubility: The bulky trifluoromethyl group disrupts polymer chain packing, leading to improved solubility in organic solvents.[1][2][3] This facilitates processing and the formation of high-quality films and coatings.
-
Improved Thermal Stability: The strong carbon-fluorine bonds in the -CF3 group contribute to high thermal and thermo-oxidative stability of the resulting polyimides.[4]
-
Low Dielectric Constant: The low polarizability of the C-F bond results in polyimides with a lower dielectric constant and dissipation factor, making them ideal for use as interlayer dielectrics in integrated circuits and for high-frequency applications.[1][5]
-
Reduced Water Absorption: The hydrophobic nature of the trifluoromethyl group leads to lower moisture uptake, which is critical for maintaining the electrical and mechanical properties of the material in humid environments.[1][4]
-
High Optical Transparency: The introduction of -CF3 groups can reduce charge-transfer complex formation between polymer chains, resulting in polyimides with high optical transparency and low color intensity.[1][3]
-
Potential for Cross-linking: The presence of an iodine atom provides a reactive handle for post-polymerization modifications, such as cross-linking reactions, which can further enhance the mechanical and thermal properties of the material.
Quantitative Data Summary
The following tables summarize the typical properties of high-performance polyimides derived from fluorinated diamines analogous to those that could be synthesized from this compound. These values provide a benchmark for the expected performance of such materials.
Table 1: Thermal Properties of Fluorinated Polyimides
| Property | Value |
| Glass Transition Temperature (Tg) | 246 - 351 °C[5][6] |
| 5% Weight Loss Temperature (TGA) | > 500 °C in N2[1][5] |
| Coefficient of Thermal Expansion (CTE) | 31.8–45.8 ppm/K[7] |
Table 2: Mechanical Properties of Fluorinated Polyimide Films
| Property | Value |
| Tensile Strength | 72.3 - 326.7 MPa[5][6] |
| Tensile Modulus | 1.4 - 8.4 GPa[5][6] |
| Elongation at Break | 4.3 - 12.5 %[1][6] |
Table 3: Electrical and Optical Properties of Fluorinated Polyimides
| Property | Value |
| Dielectric Constant (1 MHz) | 2.69 - 3.61[1][8] |
| Cut-off Wavelength | 327 - 434 nm[1][8] |
| Water Absorption | 0.23 - 1.32 %[4][6][8] |
Experimental Protocols
The following section details the synthesis of a representative fluorinated polyimide. The protocol is divided into two main stages: the synthesis of a diamine monomer from this compound and the subsequent polymerization of this diamine with a dianhydride to form the polyimide.
Part 1: Synthesis of a Diamine Monomer (Illustrative Example)
A common route to prepare diamines for polyimide synthesis involves the coupling of two molecules of an amino-functionalized precursor. In this illustrative protocol, a hypothetical diamine, 2,2'-Diiodo-4,4'-bis(trifluoromethyl)biphenyl-4,4'-diamine, is synthesized from this compound via an Ullmann-type coupling reaction.
Materials:
-
This compound
-
Copper powder
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound and activated copper powder in a suitable molar ratio (e.g., 2:1).
-
Add anhydrous DMF to the flask to serve as the solvent.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into a dilute HCl solution to precipitate the crude product and dissolve the copper catalyst.
-
Filter the precipitate, wash with water, and then with a dilute NaOH solution to remove any unreacted starting material.
-
Wash the product again with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified diamine.
-
Dry the purified diamine in a vacuum oven.
Characterization: The structure of the synthesized diamine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.
Part 2: Synthesis of Polyimide via Two-Step Polycondensation
This protocol describes the synthesis of a polyimide from the newly synthesized diamine and a commercially available dianhydride, such as 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), via a two-step process involving the formation of a poly(amic acid) precursor followed by chemical imidization.[3][8]
Materials:
-
Synthesized fluorinated diamine
-
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine
-
Acetic anhydride
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Glass plate
-
Doctor blade
-
Vacuum oven
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve the synthesized diamine in anhydrous DMAc with stirring until a clear solution is obtained.
-
Gradually add an equimolar amount of 6FDA to the diamine solution in small portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization and Film Formation
-
To the poly(amic acid) solution, add a mixture of pyridine and acetic anhydride (e.g., 1:1 molar ratio with respect to the repeating unit) as the dehydrating agent and catalyst.
-
Stir the mixture at room temperature for 12 hours.
-
Pour the resulting polyimide solution onto a clean, dry glass plate.
-
Use a doctor blade to cast a film of uniform thickness.
-
Heat the cast film in a vacuum oven with a stepped temperature program (e.g., 80 °C for 1 h, 150 °C for 1 h, 200 °C for 1 h, and 250 °C for 2 h) to remove the solvent and complete the imidization.
-
After cooling to room temperature, immerse the glass plate in water to detach the polyimide film.
Characterization: The resulting polyimide film should be characterized for its thermal, mechanical, and electrical properties using techniques such as TGA, DSC, tensile testing, and dielectric analysis. The chemical structure should be confirmed by FTIR spectroscopy, looking for the characteristic imide absorption bands around 1780 cm⁻¹ and 1720 cm⁻¹.[1]
Visualizations
Caption: Workflow for the synthesis of a high-performance polyimide.
Caption: Structure-property relationships of polyimides.
References
- 1. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
Application Note: Purification of 4-Amino-3-iodobenzotrifluoride by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 4-Amino-3-iodobenzotrifluoride via recrystallization. This technique is essential for achieving the high degree of purity required for subsequent applications in pharmaceutical synthesis and materials science. The document outlines solvent selection strategies, a step-by-step experimental procedure, and methods for troubleshooting common issues. A summary of typical, experimentally-determined data is presented to guide researchers in achieving optimal results.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this intermediate is critical as impurities can lead to undesirable side reactions, lower yields, and compromised activity of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor. This process, when optimized, can significantly enhance the purity of this compound.
Data Presentation
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. The following table summarizes experimentally determined solubility and recovery data for common laboratory solvents. Researchers should consider this data as a starting point and may need to perform their own solvent screening for optimal results.
| Solvent System | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Crystal Appearance | Typical Recovery Yield (%) | Purity Improvement (Initial vs. Final) |
| Isopropanol | Low | High | Light yellow needles | 85-95% | 95% → >99% |
| Ethanol/Water (9:1) | Moderate | High | Off-white to pale yellow prisms | 80-90% | 96% → >99% |
| Heptane/Ethyl Acetate (3:1) | Low | High | White to off-white crystalline powder | 75-85% | 95% → >98.5% |
| Toluene | Low | Moderate | Pale yellow plates | 70-80% | 94% → >98% |
Note: The data presented in this table are representative and may vary based on the initial purity of the crude this compound and the precise experimental conditions.
Experimental Protocols
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula and glass stirring rod
-
Drying oven or vacuum desiccator
Protocol for Recrystallization using a Single Solvent (Isopropanol):
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. To a separate flask, add the selected solvent (isopropanol) and heat it to its boiling point. Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be carried out quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (50-52°C) or in a vacuum desiccator until a constant weight is achieved.
Safety Precautions: this compound may be harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and eye irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
References
Application Notes and Protocols for the Purification of 4-Amino-3-iodobenzotrifluoride via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 4-Amino-3-iodobenzotrifluoride using column chromatography. The methodologies outlined below are based on established practices for the purification of halogenated anilines and related benzotrifluoride derivatives.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final product. Column chromatography is a widely used and effective technique for the purification of this compound from reaction mixtures. This document details the recommended conditions and procedures to achieve high purity.
Chromatographic Principles
The purification of this compound by column chromatography relies on the principle of differential adsorption of the compound and its impurities onto a stationary phase. By carefully selecting the stationary and mobile phases, a separation can be achieved, allowing for the isolation of the desired product. Due to the basic nature of the amino group, special considerations are taken to avoid peak tailing and ensure efficient elution.
Data Presentation: Chromatographic Parameters
The following table summarizes the recommended starting conditions for the column chromatography purification of this compound. These parameters may require optimization depending on the specific impurity profile of the crude material.
| Parameter | Recommended Condition/Value | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard grade for flash chromatography. For sensitive compounds, neutral alumina can be considered. |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate (4:1, v/v) | This ratio provides a good starting polarity. The polarity can be adjusted based on TLC analysis. |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (v/v) | Recommended to be added to the mobile phase to reduce peak tailing by neutralizing acidic silanol groups on the silica gel.[1] |
| Typical Rf Value | 0.2 - 0.3 | In the recommended mobile phase on a silica gel TLC plate. |
| Sample Loading | Dry loading or minimal solvent | Dry loading onto silica gel is preferred to ensure a narrow sample band and better separation. |
| Column Dimensions | Dependent on sample quantity | A column with a diameter of 4-5 cm is suitable for purifying 1-5 g of crude material. |
| Elution Mode | Isocratic or Gradient | Isocratic elution with the recommended mobile phase is often sufficient. A shallow gradient of increasing ethyl acetate may improve separation from closely eluting impurities. |
| Detection Method | TLC with UV visualization (254 nm) | Fractions are collected and analyzed by TLC to identify those containing the pure product. |
| Expected Yield | > 90% | Dependent on the purity of the crude material and the precision of the chromatographic separation. |
| Expected Purity | > 98% | As determined by HPLC or NMR analysis of the pooled fractions. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the purification of this compound using flash column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (reagent grade)
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Protocol
-
Preparation of the Mobile Phase:
-
Prepare a sufficient volume of the mobile phase by mixing n-hexane and ethyl acetate in a 4:1 ratio (e.g., 800 mL of n-hexane and 200 mL of ethyl acetate).
-
Add triethylamine to the mobile phase to a final concentration of 0.5% (e.g., 5 mL of triethylamine to 1 L of the hexane/ethyl acetate mixture). Mix thoroughly.
-
-
Column Packing (Wet Method):
-
Insert a small plug of cotton or glass wool into the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in the uniform settling of the silica gel.
-
Add a layer of sand (approximately 1 cm) on top of the packed silica gel to prevent disturbance of the bed during sample and solvent addition.
-
Continuously drain the solvent until the solvent level reaches the top of the sand layer. Do not let the column run dry.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and concentrate the mixture to dryness using a rotary evaporator until a free-flowing powder is obtained.
-
-
Column Loading:
-
Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
-
Gently tap the column to settle the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Apply gentle air pressure to the top of the column to initiate a steady flow of the eluent (flash chromatography).
-
Begin collecting fractions in test tubes or flasks. The volume of each fraction will depend on the column size (typically 10-20 mL for a medium-sized column).
-
-
Monitoring the Separation:
-
Monitor the progress of the separation by spotting collected fractions onto a TLC plate.
-
Develop the TLC plate in a chamber containing the mobile phase.
-
Visualize the spots under a UV lamp at 254 nm.
-
The desired product, this compound, should appear as a single spot in the fractions after the non-polar impurities have eluted.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, NMR, or melting point analysis.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the column chromatography purification process for this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes & Protocols for the Characterization of 4-Amino-3-iodobenzotrifluoride Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-3-iodobenzotrifluoride is a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its derivatives often require precise structural elucidation and purity assessment to ensure efficacy and safety. This document provides a comprehensive overview of the primary analytical methods for the characterization of this compound class, including detailed experimental protocols and data interpretation guidelines. The methods covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound derivatives and for separating them from reaction mixtures. HPLC is the method of choice for non-volatile derivatives, while GC is suitable for more volatile compounds.[3][4]
Application Note 1: Purity Assessment by Reverse-Phase HPLC
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust method for determining the purity of synthesized this compound derivatives. The trifluoromethyl group and aromatic ring provide strong chromophores, making UV detection highly sensitive. A C18 column is typically effective for separation.[4][5] The mobile phase often consists of a mixture of acetonitrile and water, sometimes with additives like trifluoroacetic acid to improve peak shape.[6]
Protocol 1: HPLC-UV Analysis
1. Scope: This protocol details the determination of purity for a this compound derivative using RP-HPLC with UV detection.
2. Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a reverse-phase (C18) column based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Detection is performed using a UV detector at a wavelength corresponding to the analyte's maximum absorbance.
3. Apparatus & Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
ODS C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Analytical balance.
4. Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the sample.[1]
-
Dissolve the sample in a 10 mL volumetric flask with acetonitrile or a suitable solvent to create a stock solution.
-
Dilute the stock solution as necessary to achieve an on-column concentration that gives a detector response within the linear range (typically 0.2-1.0 AU).[1]
5. Instrumental Parameters:
-
Column: ODS-C18 (4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient of A: 0.1% TFA in Water and B: 0.1% TFA in Acetonitrile.
-
Example Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or λmax of the specific derivative.[6]
6. Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity as a percentage of the main peak area relative to the total area of all peaks.
Quantitative Data Summary: HPLC
The following table presents representative data for the separation of this compound and two hypothetical derivatives.
| Compound | Structure | Retention Time (min) | λmax (nm) |
| This compound | 12.5 | 245, 295 | |
| Derivative A (N-acetyl) | 14.2 | 250, 300 | |
| Derivative B (N-ethyl) | 15.1 | 248, 298 |
Note: Retention times are illustrative and will vary based on the exact HPLC conditions and derivative structure.
Caption: Workflow for HPLC purity analysis.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of the synthesized derivatives and providing structural information through fragmentation patterns.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for volatile or semi-volatile halogenated anilines.[1]
Protocol 2: GC-MS Analysis
1. Scope: This protocol is designed for the identification and molecular weight confirmation of volatile this compound derivatives.
2. Principle: The sample is volatilized and separated by gas chromatography before being introduced into the mass spectrometer. The molecules are ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
3. Apparatus & Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl polydimethylsiloxane stationary phase).[1]
-
Volatile organic solvent (e.g., dichloromethane, acetone).[1]
-
Helium (carrier gas).
4. Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane.[1]
5. Instrumental Parameters:
-
Injector Temperature: 250 °C.[1]
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 min.
-
-
MS Ion Source Temperature: 230 °C.[7]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected compound (e.g., m/z 50-500).
6. Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram.
-
Analyze the mass spectrum for this peak, identifying the molecular ion (M⁺) and key fragment ions. The presence of iodine (mass 127) will be a characteristic feature.
Quantitative Data Summary: Mass Spectrometry
| Compound | Molecular Formula | Calculated MW | Observed M⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₇H₅F₃IN | 289.02 | 289 | 270 ([M-F]⁺), 162 ([M-I]⁺), 146 ([M-CF₃]⁺) |
Note: Fragmentation is predictive. Actual fragments depend on MS conditions.
Caption: Potential MS fragmentation pathway.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of this compound derivatives. ¹H, ¹³C, and especially ¹⁹F NMR provide detailed information about the molecular structure.[1][8]
Application Note 2: Structure Confirmation by Multinuclear NMR
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts of aromatic protons are highly sensitive to the positions of the amino, iodo, and trifluoromethyl groups.[1]
-
¹³C NMR: Shows the chemical environment of each carbon atom in the molecule.
-
¹⁹F NMR: This is a particularly sensitive technique for this class of compounds. The trifluoromethyl (-CF₃) group gives a strong singlet, and its chemical shift is indicative of the electronic environment on the aromatic ring.[8]
Protocol 3: NMR Sample Preparation and Analysis
1. Scope: This protocol describes the preparation of a sample for ¹H, ¹³C, and ¹⁹F NMR analysis.
2. Principle: The sample is dissolved in a deuterated solvent, which is invisible in ¹H NMR, and placed in a strong magnetic field. The response of the atomic nuclei to radiofrequency pulses provides a spectrum that reveals the chemical structure.
3. Apparatus & Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard (often included in the solvent).
4. Sample Preparation:
-
Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Transfer the solution to a clean, dry NMR tube.
5. Data Acquisition:
-
Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.
-
Use TMS to reference the ¹H and ¹³C spectra to 0 ppm.[1]
Quantitative Data Summary: NMR Spectroscopy
Expected chemical shifts (δ) for this compound in CDCl₃.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.8 | d | H-2 |
| ~7.2 | d | H-6 | |
| ~6.8 | dd | H-5 | |
| ~4.5 | br s | -NH₂ | |
| ¹³C | ~148 | s | C-4 |
| ~139 | s | C-2 | |
| ~132 | q | C-1 | |
| ~123 | q | -CF₃ | |
| ~118 | s | C-6 | |
| ~112 | s | C-5 | |
| ~88 | s | C-3 | |
| ¹⁹F | ~ -62 | s | -CF₃ |
Note: Chemical shifts are approximate and can be influenced by solvent and substituents.
Caption: Logic for structure elucidation by NMR.
FTIR Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and simple technique used to identify the key functional groups present in a molecule.[9] For this compound derivatives, it is particularly useful for confirming the presence of the amine (N-H), aromatic (C=C, C-H), and trifluoromethyl (C-F) groups.[1]
Protocol 4: FTIR Analysis (ATR)
1. Scope: This protocol outlines the rapid identification of functional groups using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
2. Principle: An infrared beam is passed through an ATR crystal in contact with the sample. The beam is reflected internally, creating an evanescent wave that extends into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes, and the resulting spectrum is recorded.
3. Apparatus & Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Spatula.
4. Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
5. Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
6. Data Analysis:
-
Identify the characteristic absorption bands by comparing their frequencies (in cm⁻¹) to correlation tables.
Quantitative Data Summary: FTIR Spectroscopy
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3500 - 3300 (two bands)[10][11] |
| C-H Stretch (aromatic) | Aromatic Ring | 3100 - 3000 |
| C=C Stretch (aromatic) | Aromatic Ring | 1620 - 1580[9] |
| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580[11] |
| C-N Stretch (aromatic) | Aryl-Amine | 1350 - 1250[10][11] |
| C-F Stretch (strong) | Trifluoromethyl (-CF₃) | 1300 - 1100 (multiple strong bands) |
| C-I Stretch | Aryl-Iodide | 600 - 500 |
Note: Frequencies are characteristic ranges. The exact position and intensity can vary.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Manufacturer & Supplier China - Properties, Uses, Safety, Price | High Purity API Intermediate [boulingchem.com]
- 3. d-nb.info [d-nb.info]
- 4. academic.oup.com [academic.oup.com]
- 5. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3-iodobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Amino-3-iodobenzotrifluoride, a key intermediate in various pharmaceutical and agrochemical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common synthetic strategies for obtaining this compound are:
-
Direct Electrophilic Iodination: This method involves the direct iodination of 4-Aminobenzotrifluoride. It is a straightforward approach but can sometimes suffer from issues with regioselectivity and the formation of di-iodinated byproducts.
-
Sandmeyer Reaction: This multi-step route typically starts with a suitable precursor which is then converted to an aryl diazonium salt.[1] This salt is subsequently reacted with an iodide source, often in the presence of a copper catalyst, to introduce the iodine atom.[1] While longer, this method can offer better control over regioselectivity.
Q2: What are the critical parameters to control for improving the yield in the direct iodination route?
A2: To maximize the yield in the direct iodination of 4-Aminobenzotrifluoride, it is crucial to control the following parameters:
-
Iodinating Agent: The choice and stoichiometry of the iodinating agent (e.g., I₂, NIS, ICl) are critical. Using a less reactive agent or carefully controlling the molar equivalents can minimize over-iodination.
-
Reaction Temperature: Lower temperatures generally favor higher selectivity and reduce the formation of byproducts.
-
Solvent: The choice of solvent can influence the reactivity of the iodinating species and the solubility of the starting material and product.
-
Presence of an Activator/Catalyst: Some methods may require an activating agent or catalyst to facilitate the iodination.[2]
Q3: How can I minimize the formation of di-iodinated byproducts?
A3: The formation of di-iodinated and other over-iodinated products is a common issue. To minimize these byproducts:
-
Use a stoichiometric amount or a slight excess of the iodinating agent.
-
Maintain a low reaction temperature to control the reaction rate.
-
Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction once the starting material is consumed.
Q4: What are the common challenges in the Sandmeyer reaction for this synthesis?
A4: The Sandmeyer reaction, while versatile, presents its own set of challenges:
-
Instability of the Diazonium Salt: Diazonium salts can be unstable and potentially explosive, especially when isolated in a dry state.[3] It is crucial to maintain low temperatures (typically 0-5 °C) during its formation and subsequent reaction.
-
Side Reactions: Competing reactions, such as the formation of phenols or azo compounds, can reduce the yield of the desired iodinated product.[1]
-
Copper Catalyst: The choice and quality of the copper(I) salt can significantly impact the reaction's efficiency.
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified using standard techniques. The choice of method depends on the nature of the impurities. Common methods include:
-
Column Chromatography: Silica gel chromatography is effective for separating the desired product from starting materials and byproducts. A gradient of ethyl acetate in hexane is a common eluent system.
-
Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from a suitable solvent system can be an efficient purification method.
-
Acid-Base Extraction: As an aniline derivative, the product can be separated from non-basic impurities by dissolving the crude mixture in an organic solvent and extracting with an aqueous acid. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.[4]
Troubleshooting Guides
Issue 1: Low Yield in Direct Iodination of 4-Aminobenzotrifluoride
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time and monitor by TLC/HPLC. - Consider a more reactive iodinating agent (e.g., ICl instead of I₂). - Ensure the starting material is fully dissolved in the chosen solvent. |
| Formation of Multiple Products (Low Selectivity) | - Lower the reaction temperature. - Use a less reactive iodinating agent. - Slowly add the iodinating agent to the reaction mixture. |
| Product Decomposition | - Avoid high temperatures and strong acidic or basic conditions during workup. - Use a milder workup procedure. |
| Loss during Workup/Purification | - Optimize the extraction and purification protocols. - For column chromatography, ensure proper loading and solvent system selection. |
Issue 2: Low Yield in Sandmeyer Reaction
| Potential Cause | Troubleshooting Step |
| Decomposition of Diazonium Salt | - Strictly maintain the temperature between 0-5 °C during diazotization and subsequent reaction. - Use the diazonium salt solution immediately after its preparation. |
| Formation of Phenol Byproduct | - Ensure the reaction is not exposed to excessive heat. - Use a well-prepared and active copper(I) iodide catalyst. |
| Formation of Azo Compound Byproducts | - Ensure slow addition of the diazonium salt solution to the iodide solution to maintain a low concentration of the diazonium salt. |
| Incomplete Reaction | - Ensure the use of a sufficient excess of the iodide source (e.g., KI). - Verify the quality and activity of the copper(I) iodide catalyst. |
Experimental Protocols
Protocol 1: Direct Iodination of 4-Aminobenzotrifluoride
This protocol describes a general procedure for the direct iodination of 4-aminobenzotrifluoride using N-iodosuccinimide (NIS).
Materials:
-
4-Aminobenzotrifluoride
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-Aminobenzotrifluoride (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Starting Material | 4-Aminobenzotrifluoride (1.0 g, 6.2 mmol) |
| Reagent | N-Iodosuccinimide (1.5 g, 6.8 mmol) |
| Solvent | Acetonitrile (20 mL) |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C |
| Typical Yield | 60-75% |
Protocol 2: Synthesis via Sandmeyer Reaction
This protocol outlines the synthesis of this compound from 4-amino-3-(trifluoromethyl)aniline via a Sandmeyer reaction.
Materials:
-
4-Amino-3-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Potassium iodide (KI)
-
Copper(I) iodide (CuI)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-amino-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 eq) and a catalytic amount of copper(I) iodide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the KI/CuI solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Starting Material | 4-Amino-3-(trifluoromethyl)aniline (1.0 g, 5.7 mmol) |
| Reagents | NaNO₂ (0.43 g, 6.3 mmol), KI (1.4 g, 8.5 mmol) |
| Catalyst | CuI (catalytic amount) |
| Reaction Time | 2-3 hours |
| Temperature | 0-5 °C to Room Temperature |
| Typical Yield | 70-85% |
Visualizations
Caption: Workflow for the direct iodination of 4-Aminobenzotrifluoride.
Caption: Workflow for the Sandmeyer synthesis of this compound.
References
common side reactions in the synthesis of 4-Amino-3-iodobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-iodobenzotrifluoride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Electrophilic Iodination of 4-Aminobenzotrifluoride: This is a direct approach where 4-aminobenzotrifluoride is treated with an iodinating agent to introduce an iodine atom at the position ortho to the amino group.
-
Reduction of 4-Nitro-3-iodobenzotrifluoride: This two-step route involves the nitration and iodination of a benzotrifluoride precursor, followed by the reduction of the nitro group to an amine.[1]
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The common side reactions depend on the chosen synthetic route:
-
For Electrophilic Iodination:
-
Di-iodination: The formation of 4-amino-3,5-diiodobenzotrifluoride is a potential side reaction if the reaction conditions are not carefully controlled.
-
Incorrect Regioisomer Formation: While the amino group strongly directs iodination to the ortho position, small amounts of other isomers may form.
-
Oxidation of the Amine: The amino group can be susceptible to oxidation by certain iodinating agents or under harsh reaction conditions.
-
-
For Reduction of 4-Nitro-3-iodobenzotrifluoride:
-
Incomplete Reduction: The formation of intermediate species such as nitroso or hydroxylamine compounds can occur if the reduction is not driven to completion.
-
De-iodination: Reductive conditions, particularly with certain metal catalysts, can lead to the cleavage of the carbon-iodine bond, resulting in the formation of 4-aminobenzotrifluoride.
-
Formation of Azo or Azoxy Compounds: These can form as byproducts during the reduction of nitroarenes, especially under neutral or alkaline conditions.
-
Q3: How can I purify the final product, this compound?
A3: Purification of this compound is typically achieved through standard laboratory techniques:
-
Column Chromatography: This is a highly effective method for separating the desired product from side products and unreacted starting materials. A silica gel stationary phase with a gradient elution of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is commonly used.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent or solvent mixture can be an efficient purification method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Scenario 1: Low Yield in Electrophilic Iodination
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material. | Insufficiently reactive iodinating agent. | - Consider using a more reactive iodinating agent such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).- The use of an activating agent, such as a strong acid, may be necessary with less reactive iodinating agents like molecular iodine. |
| Suboptimal reaction temperature. | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Be cautious of potential side reactions at higher temperatures. | |
| Complex mixture of products observed. | Over-iodination (di-iodination). | - Use a stoichiometric amount of the iodinating agent relative to the 4-aminobenzotrifluoride.- Add the iodinating agent portion-wise to the reaction mixture to maintain a low concentration. |
| Formation of other regioisomers. | - Ensure the reaction is carried out at a low temperature to enhance regioselectivity. | |
| Product degradation. | Oxidation of the amino group. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Choose a milder iodinating agent if oxidation is a significant issue. |
Scenario 2: Low Yield in Reduction of 4-Nitro-3-iodobenzotrifluoride
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Incomplete reduction to the amine. | Insufficient reducing agent or reaction time. | - Increase the molar equivalents of the reducing agent (e.g., iron powder, sodium borohydride).- Extend the reaction time and monitor the disappearance of the starting material and intermediates by TLC or HPLC. |
| Deactivation of the catalyst (if applicable). | - If using a catalyst like NiCl2 with NaBH4, ensure the catalyst is active and used in the appropriate loading. | |
| Significant amount of de-iodinated byproduct. | Harsh reduction conditions. | - Use a milder reducing agent. For example, iron in acetic acid is often a good choice for selective nitro group reduction.[2][3][4]- Optimize the reaction temperature; lower temperatures may favor the desired reduction over de-iodination. |
| Formation of colored impurities. | Formation of azo or azoxy byproducts. | - Ensure the reaction is carried out under acidic conditions, as this generally suppresses the formation of these byproducts. |
Experimental Protocols
Protocol 1: Electrophilic Iodination of 4-Aminobenzotrifluoride using N-Iodosuccinimide (NIS)
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-Aminobenzotrifluoride
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminobenzotrifluoride (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Extract the mixture with dichloromethane (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by HPLC) | >98% |
Protocol 2: Reduction of 4-Nitro-3-iodobenzotrifluoride using Iron in Acetic Acid
This protocol provides a method for the chemoselective reduction of the nitro group.
Materials:
-
4-Nitro-3-iodobenzotrifluoride
-
Iron powder (<325 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Celite®
Procedure:
-
To a solution of 4-Nitro-3-iodobenzotrifluoride (1.0 eq) in a mixture of ethanol and glacial acetic acid, add iron powder (3.0-5.0 eq).[2]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-3 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >97% |
Visualizations
Caption: Overview of the two primary synthetic pathways to this compound.
Caption: Troubleshooting guide for low yield in the electrophilic iodination of 4-aminobenzotrifluoride.
References
- 1. This compound Manufacturer & Supplier China - Properties, Uses, Safety, Price | High Purity API Intermediate [boulingchem.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Amino-3-iodobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Amino-3-iodobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The potential impurities in this compound largely depend on the synthetic route employed. Common synthesis pathways involve the iodination of 4-aminobenzotrifluoride or the nitration and subsequent reduction of an iodobenzotrifluoride precursor.[1] Consequently, likely impurities include:
-
Unreacted Starting Materials: Such as 4-aminobenzotrifluoride.
-
Regioisomers: Isomers formed during the electrophilic iodination step, for example, 2-iodo-4-aminobenzotrifluoride.
-
Reaction Intermediates: If the synthesis involves a nitration followed by reduction, residual nitro-iodo intermediates could be present if the reduction is incomplete.
-
Byproducts of Side Reactions: Depending on the specific reaction conditions.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for quantifying the purity and identifying the number of components in your mixture. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. Additionally, the melting point of the solid can be a useful indicator; a pure compound typically has a sharp melting point range, whereas impurities will broaden and depress the melting point.[2] The reported melting point for this compound is in the range of 48-52 °C.
Q3: Which purification method is best for this compound: recrystallization or column chromatography?
A3: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
-
Recrystallization is generally preferred for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubility profiles from the desired compound. It is a more scalable and cost-effective method for large quantities.
-
Column Chromatography is highly effective for separating compounds with similar polarities and for purifying smaller quantities of material to a very high degree of purity. It is particularly useful for removing regioisomers and other closely related impurities.
A general workflow for purification is presented below.
Troubleshooting Guides
Recrystallization
Problem: My compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent.
-
Solution: Add small increments of the hot solvent until the solid dissolves. Be careful not to add a large excess, as this will reduce your yield.
-
-
Possible Cause: The chosen solvent is inappropriate.
-
Solution: this compound is reported to be soluble in some organic solvents like ethanol and acetone, with low solubility in water.[1] A solvent screening with small amounts of your crude product is recommended. Test solvents of varying polarities.
-
-
Possible Cause: Insoluble impurities are present.
-
Solution: If a significant portion of your compound has dissolved but some solid remains, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated enough (too much solvent was added).
-
Solution: Gently heat the solution to evaporate some of the solvent. Allow it to cool again slowly.
-
-
Possible Cause: The solution is supersaturated.
-
Solution: Induce crystallization by scratching the inside of the flask at the meniscus with a glass rod. Alternatively, add a small seed crystal of pure this compound.
-
-
Possible Cause: Cooling was too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause: The concentration of impurities is too high.
-
Solution: Consider a preliminary purification step, such as a simple filtration or a quick pass through a small plug of silica gel, before recrystallization.
-
Column Chromatography
Problem: Poor separation of the desired compound from impurities on the TLC plate.
-
Possible Cause: The solvent system is not optimal.
-
Solution: Systematically vary the polarity of the eluent. For a related compound, 4-amino-3-fluorobenzotrifluoride, a mixture of n-hexane and ethyl acetate (4:1) was effective for silica gel chromatography.[3] Start with a similar non-polar/polar solvent system and adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate.
-
Problem: The collected fractions are still impure.
-
Possible Cause: The column was overloaded.
-
Solution: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
-
Possible Cause: The fractions were collected in too large of volumes.
-
Solution: Collect smaller fractions and analyze each by TLC to identify the pure fractions before combining them.
-
Experimental Protocols
Protocol 1: Recrystallization - Solvent Screening and Procedure
This protocol provides a general method for identifying a suitable recrystallization solvent and performing the purification.
Materials:
-
Crude this compound
-
Various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude product into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.
-
If the compound is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Allow the hot solutions to cool. The formation of crystals upon cooling indicates a promising solvent.
-
-
Recrystallization:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals.
-
Data Presentation: Solvent Suitability for Recrystallization
| Solvent | Polarity | Expected Solubility (Hot) | Expected Solubility (Cold) |
| Water | High | Low | Very Low |
| Ethanol | High | Good | Moderate |
| Acetone | Medium | Good | Moderate |
| Ethyl Acetate | Medium | Moderate | Low |
| Toluene | Low | Moderate | Low |
| Hexane | Very Low | Low | Very Low |
This table is a general guide based on the properties of similar aromatic amines. Experimental verification is crucial.
Protocol 2: Column Chromatography
This protocol is adapted from a method used for a structurally similar compound and should be a good starting point.[3]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a chamber containing a 4:1 mixture of n-hexane:ethyl acetate.
-
Visualize the plate under a UV lamp to determine the Rf values of the components.
-
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Collection:
-
Begin eluting the column with the 4:1 n-hexane:ethyl acetate solvent system.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure desired compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation: TLC Analysis of a Hypothetical Crude Mixture
| Spot | Rf Value (4:1 Hexane:EtOAc) | Tentative Identity |
| 1 | 0.85 | Less polar impurity (e.g., starting material) |
| 2 | 0.35 | This compound |
| 3 | 0.20 | More polar impurity (e.g., regioisomer) |
graph ChromatographyWorkflow { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];Prepare [label="Prepare Column and Eluent", fillcolor="#F1F3F4", fontcolor="#202124"]; Load [label="Load Crude Sample", fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="Elute with Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLC_check [label="Analyze Fractions by TLC", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="Evaporate Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Pure [label="Pure Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];
Prepare -> Load -> Elute -> Collect -> TLC_check -> Combine -> Evaporate -> Pure; }
References
Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions with 4-Amino-3-iodobenzotrifluoride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 4-Amino-3-iodobenzotrifluoride.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low to no conversion in the Suzuki reaction with this compound can stem from several factors, primarily related to catalyst activity and reaction conditions. This compound is an electron-deficient aryl iodide, which should facilitate oxidative addition; however, the presence of the amino group can lead to catalyst inhibition.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Catalyst Inactivation | The amino group can coordinate to the palladium catalyst, inhibiting its activity. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to minimize this interaction. Consider using more robust pre-catalysts like XPhos Pd G2 or G3. |
| Insufficient Catalyst Loading | For challenging substrates, a higher catalyst loading might be necessary. Systematically screen catalyst loading from 1 mol% to 5 mol%. Be aware that excessively high loading can sometimes lead to increased side products. |
| Poor Quality or Degraded Reagents | Ensure the palladium catalyst, ligand, and base are of high purity and have been stored correctly. Boronic acids can degrade over time; use a fresh batch or re-purify if necessary. |
| Ineffective Base | The choice and amount of base are critical for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and anhydrous if required by the solvent system. |
| Suboptimal Solvent or Temperature | The reaction may require specific solvent conditions and heating. Common solvent systems include dioxane/water, toluene/water, or DMF. If the reaction is sluggish at lower temperatures, cautiously increase the temperature, but be mindful of potential catalyst decomposition or side reactions at excessively high temperatures. |
| Presence of Oxygen | The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Nitrogen or Argon). |
Question 2: I am observing significant formation of side products, such as homocoupling of the boronic acid and dehalogenation of the starting material. How can I minimize these?
Answer:
The formation of side products is a common issue in Suzuki couplings and can often be addressed by optimizing the reaction conditions.
Potential Causes & Solutions:
| Side Product | Potential Cause | Recommended Solutions |
| Homocoupling of Boronic Acid | Often caused by the presence of oxygen which can promote the oxidative homocoupling pathway. | Improve degassing procedures for all solvents and reagents. Perform the reaction under a strict inert atmosphere. |
| Dehalogenation of this compound | Can occur at elevated temperatures or with certain catalyst/ligand combinations. | Lower the reaction temperature. Screen different ligands; sometimes a less electron-rich ligand can mitigate this side reaction. |
| Protodeboronation of the Boronic Acid | The boronic acid reacts with a proton source (e.g., water) to return the corresponding arene. | Use a less aqueous solvent system or anhydrous conditions if compatible with the base. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki reaction of this compound?
A1: A good starting point for catalyst loading is typically between 1-2 mol% of the palladium source. For a challenging substrate like this compound, it may be necessary to increase the loading to 3-5 mol% if lower loadings give poor conversion.
Q2: How does the choice of palladium pre-catalyst and ligand affect the reaction?
A2: The choice of pre-catalyst and ligand is critical. For electron-deficient aryl halides with a coordinating amino group, bulky and electron-rich phosphine ligands are often preferred. These ligands can promote the rate-limiting oxidative addition step and prevent catalyst inhibition by the amine. Pre-catalysts like Pd₂(dba)₃ with a suitable ligand (e.g., XPhos, SPhos) or integrated pre-catalysts (e.g., XPhos Pd G3) are excellent choices.
Q3: What are the recommended bases and solvents for this reaction?
A3: A range of bases and solvents can be effective, and screening is often necessary.
-
Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. K₃PO₄ is a stronger base and can be effective for less reactive systems.
-
Solvents: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Common choices include 1,4-dioxane/water, toluene/water, or DMF. The ratio of organic solvent to water can also be optimized.
Q4: Is it necessary to perform the reaction under an inert atmosphere?
A4: Yes, it is highly recommended to perform Suzuki-Miyaura coupling reactions under an inert atmosphere (e.g., nitrogen or argon). The active Pd(0) catalytic species is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields.
Data Presentation
The following tables summarize typical starting conditions for optimizing the Suzuki-Miyaura coupling of substrates analogous to this compound.
Table 1: Catalyst Loading Optimization Screening
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | Low |
| 2 | Pd(OAc)₂ | SPhos | 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | Moderate |
| 3 | Pd(OAc)₂ | SPhos | 5 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | High |
| 4 | XPhos Pd G3 | - | 2 | K₂CO₃ | Toluene/H₂O (2:1) | 110 | High |
Table 2: Screening of Reaction Parameters
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 |
Experimental Protocols
General Procedure for Catalyst Loading Optimization in Suzuki Coupling of this compound
This protocol provides a general method for screening different catalyst loadings.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, XPhos Pd G3)
-
Ligand (if not using a pre-catalyst, e.g., SPhos)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (at the desired mol%), the ligand (if applicable, typically at a 1:2 Pd:Ligand ratio), and the base (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for a low-yield Suzuki reaction.
preventing degradation of 4-Amino-3-iodobenzotrifluoride during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Amino-3-iodobenzotrifluoride to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2][3][4] The container should be tightly sealed to protect the compound from moisture and air.[1][5] For optimal stability, maintaining a constant temperature between 15-25°C and a relative humidity of less than 60% is recommended.[1] The compound should be stored away from heat sources, open flames, and incompatible substances, particularly strong oxidizing agents.[1][5]
Q2: What are the visible signs of degradation of this compound?
A2: this compound is typically a white to light yellow or yellow to brown crystalline powder.[2][3] A noticeable change in color, such as darkening to brown or black, or a change in the physical state of the powder may indicate degradation. Aromatic amines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the following degradation routes are plausible:
-
Oxidation of the Amine Group: The primary amino group is susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities such as N-oxides and nitroso compounds, and potentially polymerization products.
-
Deiodination: The carbon-iodine bond can be susceptible to cleavage, particularly in the presence of light or certain catalysts, leading to the formation of 4-Amino-benzotrifluoride.
-
Hydrolysis of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo hydrolysis under certain conditions (e.g., strong basic or acidic conditions, though less likely under normal storage) to form a carboxylic acid group.
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide information about the structural integrity of the molecule and the presence of impurities.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weight of the compound and any potential degradation products.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the degradation of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (darkening of the powder) | Oxidation of the amino group due to exposure to air and/or light. | 1. Immediately store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen).2. Store the vial in a cool, dark, and dry place, such as a desiccator at room temperature.3. Before use, assess the purity of the material using HPLC or NMR to determine if it is still suitable for your experiment. |
| Inconsistent experimental results | Degradation of the starting material leading to lower effective concentration or interfering impurities. | 1. Verify the purity of your this compound stock using an appropriate analytical method (see Q4 in FAQs).2. If degradation is confirmed, procure a fresh batch of the compound.3. Review your storage and handling procedures to prevent future degradation. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | 1. Attempt to identify the degradation products by LC-MS.2. Review the storage conditions and handling procedures to identify potential causes of degradation (e.g., exposure to light, air, incompatible substances).3. If the level of impurities is unacceptable, purify the compound or obtain a new batch. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To develop a stability-indicating HPLC method to monitor the purity of this compound and detect potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions (Example):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection: 254 nm
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Forced Degradation Studies (Stress Testing):
-
Acidic: Treat the compound with 0.1 M HCl at 60°C for 24 hours.
-
Basic: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Expose the solid compound to 80°C for 48 hours.
-
Photolytic: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method and compare the chromatograms to that of an unstressed standard to identify degradation peaks.
Visualizations
Caption: Logical relationships in storage and degradation of the compound.
Caption: Troubleshooting workflow for suspected compound degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in 4-Amino-3-iodobenzotrifluoride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and detailed protocols to address low conversion rates in reactions involving 4-Amino-3-iodobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my cross-coupling reaction with this compound?
Low yields with this substrate can often be attributed to its electronic properties. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring, making it less reactive in certain reactions.[1] Additionally, the amino group can sometimes coordinate to the metal catalyst, potentially inhibiting its activity.[2] Common issues include incomplete reaction, catalyst deactivation, or the formation of side products.
Q2: What are the most critical parameters to control in a Suzuki-Miyaura coupling reaction with this substrate?
The key to a successful Suzuki-Miyaura coupling is the careful selection of the catalyst system (palladium source and ligand), base, and solvent. For electron-deficient aryl halides like this compound, using bulky, electron-rich phosphine ligands can be crucial to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] The choice of base is also critical to avoid side reactions like protodeboronation of the boronic acid partner.[2]
Q3: My Buchwald-Hartwig amination reaction is sluggish. What can I do to improve the conversion rate?
Sluggish Buchwald-Hartwig reactions with electron-deficient anilines are a common challenge due to the reduced nucleophilicity of the amino group.[1] To improve the reaction rate and yield, consider the following:
-
Use a stronger, non-nucleophilic base: Bases like sodium or potassium tert-butoxide are often effective.[1]
-
Employ a specialized ligand: Bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos are designed for challenging couplings.[1][3]
-
Increase the reaction temperature: Carefully increasing the temperature can often overcome the activation energy barrier.
Q4: I am seeing significant byproduct formation. What are the likely side reactions?
In Suzuki-Miyaura reactions, common side products include homocoupling of the boronic acid and protodeboronation.[2] In Buchwald-Hartwig aminations, β-hydride elimination can be a competing side reaction.[4] Careful control of reaction conditions, particularly the exclusion of oxygen and moisture, can help minimize these unwanted pathways.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Poor Catalyst Activity | Use a pre-formed palladium catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[1][3] |
| Ineffective Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous.[2] |
| Protodeboronation of Boronic Acid | Use the boronic acid pinacol ester instead of the free boronic acid. Minimize water in the reaction and use anhydrous solvents.[2] |
| Homocoupling of Boronic Acid | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. |
Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Low Nucleophilicity of Amine | Use a stronger, non-nucleophilic base like NaOtBu or KOtBu to facilitate deprotonation.[1] |
| Catalyst Inhibition | The amino group of the substrate or product may be inhibiting the catalyst. Use a higher catalyst loading or a more robust ligand. |
| Inefficient Reductive Elimination | Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) to promote this step.[1] |
| Solvent Effects | Screen different anhydrous, degassed solvents such as toluene, dioxane, or THF. |
| Incomplete Reaction | Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a ligand.[5]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane/water mixture, toluene, or DMF) via syringe.[6]
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[5] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 eq.).[1][7]
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[7]
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).[7] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.[7]
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates in cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[7]
References
Technical Support Center: Managing Regioselectivity in Reactions of 4-Amino-3-iodobenzotrifluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-3-iodobenzotrifluoride. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in managing regioselectivity during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary sites for functionalization: the carbon-iodine (C-I) bond and the amino (-NH₂) group. The aromatic ring is electron-deficient due to the strong electron-withdrawing trifluoromethyl (-CF₃) group. This electronic nature significantly influences the reactivity and regioselectivity of various transformations.
Q2: In palladium-catalyzed cross-coupling reactions, which position is more reactive?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the reaction typically occurs at the carbon-iodine bond. The C-I bond is significantly more reactive than C-H bonds on the aromatic ring towards oxidative addition to a Pd(0) catalyst.
Q3: How does the amino group influence regioselectivity in cross-coupling reactions?
A3: The amino group is an ortho-, para-director and an activating group. However, in this compound, its activating effect is countered by the powerful deactivating effect of the trifluoromethyl group. The amino group can also coordinate to the metal catalyst, which can influence the catalyst's reactivity and the regiochemical outcome of the reaction, especially in cases of di- or poly-substituted substrates.
Q4: Can I perform a nucleophilic aromatic substitution (SNA) on this molecule?
A4: While the trifluoromethyl group activates the ring towards nucleophilic attack, direct SNAr to displace the iodide is generally difficult. The amino group is a poor leaving group, and the iodide is a relatively good one. However, under forcing conditions, or with highly activated nucleophiles, substitution at the iodine-bearing carbon may be possible, though cross-coupling reactions are generally more efficient.
Q5: What is the expected outcome of diazotization of the amino group?
A5: Diazotization of the primary aromatic amine with reagents like sodium nitrite and a strong acid will form a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of functional groups (e.g., -OH, -F, -Br, -Cl, -CN) via Sandmeyer or Schiemann reactions. This provides a powerful method for introducing diversity at the 4-position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Scenario: You are attempting a Suzuki, Sonogashira, or Buchwald-Hartwig reaction on this compound and observe a mixture of products or reaction at an undesired position.
Potential Causes & Solutions:
-
Catalyst/Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical in controlling regioselectivity. For electron-deficient substrates, bulky, electron-rich ligands are often preferred.
-
Reaction Conditions: Temperature, solvent, and base can all influence the regiochemical outcome. It is crucial to carefully screen and optimize these parameters.
-
Substrate Purity: Impurities in the starting material can interfere with the catalytic cycle and lead to side products. Ensure the purity of your this compound.
Illustrative Data on Regioselectivity in Suzuki Coupling:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Regioisomeric Ratio (C-I coupling : other) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >95:5 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | >98:2 |
| XPhos Pd G3 | K₃PO₄ | t-BuOH | 80 | >99:1 |
Note: This data is illustrative and based on typical results for similar substrates. Actual results may vary.
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor regioselectivity.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Scenario: You are attempting to couple a primary or secondary amine with this compound using Buchwald-Hartwig conditions and observe low conversion of your starting material.
Potential Causes & Solutions:
-
Reduced Nucleophilicity: The electron-withdrawing -CF₃ group deactivates the aromatic ring, making the C-I bond less susceptible to oxidative addition. Furthermore, the aniline substrate itself is a weak nucleophile.
-
Catalyst Deactivation: The amino group on the substrate or the amine coupling partner can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.
-
Inappropriate Base: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide is often required.
Recommendations:
-
Use Modern Catalysts: Employ well-defined, air-stable palladium precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) with bulky, electron-rich biarylphosphine ligands.
-
Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.
-
Anhydrous Conditions: Use anhydrous and degassed solvents.
Experimental Protocol Workflow:
scale-up considerations for the synthesis of 4-Amino-3-iodobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-3-iodobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic routes for the preparation of this compound:
-
Direct Iodination of 4-Aminobenzotrifluoride: This is a common method involving the direct electrophilic substitution of an iodine atom onto the benzene ring of 4-aminobenzotrifluoride.[1]
-
Reduction of a Nitro Precursor: This route involves the nitration of an iodinated benzotrifluoride derivative, followed by the reduction of the nitro group to an amine.[1]
Q2: What are the common iodinating agents used for the direct iodination of 4-aminobenzotrifluoride?
A2: Several iodinating agents can be used. Common choices include iodine monochloride (ICl), N-iodosuccinimide (NIS), and elemental iodine (I₂) in the presence of an oxidizing agent or a base. The choice of reagent can affect selectivity and reaction conditions.
Q3: What are the key safety concerns when scaling up the synthesis of this compound?
A3: Key safety concerns include:
-
Exothermic Reaction: The iodination of anilines can be highly exothermic, posing a risk of a runaway reaction if not properly controlled.[2]
-
Hazardous Reagents: Many iodinating agents are corrosive and toxic. Proper personal protective equipment (PPE) and handling procedures are essential.
-
Pressure Buildup: In a sealed reactor, the evolution of gaseous byproducts or a rapid temperature increase can lead to a dangerous pressure buildup.
-
Toxicity of Haloanilines: Haloanilines are a class of compounds with potential health risks, including nephrotoxicity.[3]
Q4: How can I purify this compound at a larger scale?
A4: On a larger scale, purification is typically achieved through:
-
Distillation: Vacuum distillation can be effective if the product is thermally stable and has a sufficiently different boiling point from impurities.
-
Crystallization: Recrystallization from a suitable solvent system is a common and effective method for obtaining high-purity material.
-
Chromatography: While less common for very large scales due to cost and solvent usage, column chromatography can be used for high-purity requirements.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the iodinating agent is of good quality and has not degraded. |
| Side Reactions | The formation of di-iodinated or other byproducts can reduce the yield of the desired product. Optimize the stoichiometry of the reactants. A slight excess of 4-aminobenzotrifluoride may help to minimize di-iodination. |
| Product Decomposition | Anilines can be susceptible to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the starting material and product. |
| Poor Work-up Procedure | During aqueous work-up, the product may remain partially dissolved in the aqueous layer. Perform multiple extractions with a suitable organic solvent to ensure complete recovery. |
Issue 2: Formation of Impurities (e.g., Isomers, Di-iodinated Product)
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | The directing effect of the amino group strongly favors ortho and para substitution. However, some meta-isomer may form. The choice of solvent and iodinating agent can influence regioselectivity. Experiment with different solvent systems to optimize the desired isomer formation. |
| Di-iodination | The product, this compound, can undergo a second iodination. To minimize this, use a stoichiometric amount or a slight excess of the starting aniline. Add the iodinating agent slowly and portion-wise to maintain a low concentration in the reaction mixture. |
| Oxidation of the Amino Group | The amino group can be oxidized by some iodinating reagents. Choose a milder iodinating agent or protect the amino group (e.g., as an acetamide) before iodination, followed by deprotection. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Oily Product | If the product oils out during crystallization, try using a different solvent system or a mixture of solvents. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Co-crystallization of Impurities | If impurities are co-crystallizing with the product, a multi-step purification process may be necessary. For example, an initial crystallization followed by a column chromatography step or a second crystallization from a different solvent. |
| Emulsion Formation during Extraction | Emulsions can form during the aqueous work-up, making phase separation difficult. Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion. |
Scale-Up Considerations: Data Presentation
The following tables provide representative data for the synthesis of this compound at different scales. Please note that these are illustrative values and actual results may vary depending on the specific equipment and process parameters used.
Table 1: Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| 4-Aminobenzotrifluoride | 10 g | 1 kg | 100 kg |
| Iodinating Agent (e.g., ICl) | 1.1 eq | 1.1 eq | 1.05 - 1.1 eq |
| Solvent Volume | 100 mL | 10 L | 1000 L |
| Reaction Temperature | 0 - 5 °C | 0 - 10 °C | 5 - 15 °C |
| Reaction Time | 2 - 4 hours | 4 - 6 hours | 6 - 8 hours |
| Typical Yield | 80 - 90% | 75 - 85% | 70 - 80% |
| Purity (crude) | >95% | >90% | >85% |
Table 2: Purification Parameters at Different Scales
| Parameter | Lab Scale (8 g crude) | Pilot Scale (800 g crude) | Production Scale (80 kg crude) |
| Purification Method | Crystallization | Crystallization | Crystallization / Distillation |
| Solvent for Crystallization | Ethanol/Water | Ethanol/Water or Heptane | Heptane or Toluene |
| Solvent Volume | 50 mL | 5 L | 500 L |
| Crystallization Temperature | 0 - 5 °C | 0 - 10 °C | 5 - 15 °C |
| Yield after Purification | 90 - 95% | 88 - 93% | 85 - 90% |
| Final Purity | >99% | >99% | >98.5% |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
Materials:
-
4-Aminobenzotrifluoride (1.0 eq)
-
Iodine monochloride (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
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Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-aminobenzotrifluoride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of iodine monochloride in dichloromethane to the cooled solution via the addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium thiosulfate solution to neutralize any unreacted iodine monochloride.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. This compound Manufacturer & Supplier China - Properties, Uses, Safety, Price | High Purity API Intermediate [boulingchem.com]
- 2. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Amino-3-iodobenzotrifluoride in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Amino-3-iodobenzotrifluoride. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: this compound can be a challenging substrate due to the electronic properties of the molecule. The trifluoromethyl group is strongly electron-withdrawing, which can decrease the electron density of the aromatic ring. Additionally, the amino group can act as a coordinating ligand to the palladium catalyst, potentially inhibiting its activity.
Q2: How does the choice of solvent affect the reactivity of this compound?
A2: The solvent plays a critical role in the outcome of cross-coupling reactions. It can influence the solubility of reactants and reagents, the stability of the catalyst, and the rate of reaction. Polar aprotic solvents like DMF, dioxane, and THF are commonly used. The optimal solvent is highly dependent on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig) and the other reactants involved. For instance, in some Sonogashira couplings, DMSO has been shown to be effective where other solvents fail, and the addition of a small amount of water can sometimes improve yields. In contrast, for certain Suzuki couplings, a higher water content in a mixed solvent system can enhance selectivity for the cross-coupling product over side reactions like homo-coupling.
Q3: What type of palladium catalyst and ligands are recommended for reactions with this substrate?
A3: For electron-deficient substrates like this compound, it is often beneficial to use electron-rich and bulky phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos can promote the oxidative addition and reductive elimination steps of the catalytic cycle. The use of well-defined palladium pre-catalysts can also lead to more reproducible results compared to generating the active catalyst in-situ.
Q4: Which base is most suitable for cross-coupling reactions with this compound?
A4: The choice of base is crucial and depends on the specific reaction. For Suzuki-Miyaura couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Catalyst inactivity or inhibition by the amino group. 2. Ineffective base. 3. Poor solubility of reagents. 4. Reaction temperature is too low. | 1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Ensure all reagents and solvents are thoroughly degassed. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu for Buchwald-Hartwig). 3. Try a different solvent or a solvent mixture (e.g., dioxane/water, toluene, DMF). 4. Gradually increase the reaction temperature, monitoring for decomposition. |
| Formation of Side Products (e.g., Homo-coupling, Dehalogenation) | 1. Presence of oxygen in the reaction mixture. 2. High reaction temperature or prolonged reaction time. 3. Inappropriate solvent choice. | 1. Ensure rigorous degassing of solvents and maintain an inert atmosphere (Argon or Nitrogen). 2. Optimize reaction time and temperature by monitoring the reaction progress closely (e.g., by TLC or LC-MS). 3. Screen different solvents; for example, in Suzuki couplings, adjusting the water content in mixed solvents can suppress homo-coupling. |
| Inconsistent Reaction Yields | 1. Impurities in starting materials or solvents. 2. Inconsistent generation of the active catalyst. 3. Moisture sensitivity of reagents. | 1. Ensure high purity of this compound, coupling partners, and solvents. 2. Use a stable, well-defined palladium pre-catalyst. 3. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere. |
Data Presentation
Table 1: Representative Solvent Effects on the Suzuki-Miyaura Coupling of this compound
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Dioxane/H₂O (4:1) | K₂CO₃ | 100 | 12 | 85 |
| Toluene | K₃PO₄ | 110 | 16 | 78 |
| DMF | Cs₂CO₃ | 90 | 12 | 92 |
| THF | K₂CO₃ | 80 | 24 | 65 |
| Acetonitrile/H₂O (3:1) | K₃PO₄ | 80 | 18 | 72 |
Experimental Protocols
Detailed Methodology for a Representative Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization
Caption: Workflow for screening solvents to optimize cross-coupling reactions.
stability of 4-Amino-3-iodobenzotrifluoride under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-iodobenzotrifluoride. The information is designed to address potential stability issues encountered during experimental procedures under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a solid that should be stored in a cool, dry, and well-ventilated area, protected from light, air, and moisture to prevent degradation.[1] It is particularly important to keep it away from strong acids, strong bases, and oxidizing agents, as these can cause chemical reactions and alter its structure.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: While specific data for this compound is limited, aromatic amines, in general, can exhibit instability in acidic aqueous solutions. This can lead to underestimation in migration or stability studies. Therefore, it is crucial to carefully control the pH and temperature when working with this compound in aqueous media.
Q3: What are the likely degradation pathways for this compound under harsh conditions?
A3: Based on the structure (a halogenated aniline with a trifluoromethyl group), potential degradation pathways under stress conditions such as strong acid or base, high temperature, or oxidation could involve:
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Hydrolysis of the amino group: This can occur under acidic or basic conditions, potentially leading to the formation of a phenol.
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Dehalogenation: The iodine atom could be removed through reductive or other degradation pathways.
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Oxidation of the amino group: The presence of oxidizing agents could lead to the formation of nitroso or nitro derivatives.
-
Polymerization: Aromatic amines can be susceptible to oxidative polymerization, leading to the formation of colored impurities.
Q4: Are there any specific handling precautions I should take during my experiments?
A4: Yes, due to its sensitivity to air and moisture, it is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially when working with it in solution for extended periods. Use dry solvents and glassware to minimize moisture-induced degradation.
Troubleshooting Guides
Issue 1: Unexpected Discoloration of the Compound in Solution
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. Ensure all solvents are properly degassed. 2. Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). 3. Avoid sources of ignition and oxidizing agents. |
| Light Sensitivity | 1. Store the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental setup. |
| Contamination | 1. Verify the purity of the starting material using an appropriate analytical technique (e.g., HPLC, NMR). 2. Ensure all glassware is scrupulously clean. |
Issue 2: Low Assay or Unexpected Peaks in Chromatographic Analysis
| Potential Cause | Troubleshooting Steps |
| Degradation under Acidic Conditions | 1. If using acidic mobile phases or reaction conditions, analyze samples promptly after preparation. 2. Consider using a mobile phase with a pH closer to neutral if the assay method allows. 3. Perform a time-course study to assess stability in the specific acidic medium. |
| Degradation under Basic Conditions | 1. Similar to acidic conditions, minimize the time the compound is exposed to basic solutions. 2. If possible, neutralize the solution immediately before analysis. |
| Thermal Degradation | 1. Avoid excessive heating of solutions containing the compound. 2. If heating is necessary, conduct a study to determine the rate of degradation at the intended temperature. |
Data Presentation: Illustrative Stability Data
Disclaimer: The following tables contain illustrative data for exemplary purposes only. Actual experimental results may vary.
Table 1: Illustrative Stability of this compound in Aqueous Solutions at 25°C
| pH | Time (hours) | Assay (%) | Appearance |
| 2.0 (0.01 N HCl) | 0 | 100.0 | Colorless solution |
| 6 | 95.2 | Faint yellow tint | |
| 24 | 88.5 | Yellow solution | |
| 7.0 (Phosphate Buffer) | 0 | 100.0 | Colorless solution |
| 6 | 99.8 | Colorless solution | |
| 24 | 99.5 | Colorless solution | |
| 12.0 (0.01 N NaOH) | 0 | 100.0 | Colorless solution |
| 6 | 97.1 | Faint brownish tint | |
| 24 | 91.3 | Brown solution |
Table 2: Illustrative Summary of Forced Degradation Studies
| Stress Condition | Duration | Assay (%) | Major Degradation Product (Hypothetical) |
| 0.1 N HCl at 60°C | 24 hours | 75.6 | 4-Hydroxy-3-iodobenzotrifluoride |
| 0.1 N NaOH at 60°C | 24 hours | 82.1 | Oxidative polymerization products |
| 3% H₂O₂ at 25°C | 24 hours | 85.4 | 4-Nitro-3-iodobenzotrifluoride |
| Heat (80°C, solid) | 48 hours | 98.9 | Minor unidentified impurities |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.2 | Minor unidentified impurities |
Experimental Protocols
Protocol 1: Stability Assessment in Acidic and Basic Solutions
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Phosphate buffer, pH 7.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
For each pH condition (e.g., pH 2, 7, and 12), pipette a known volume of the stock solution into separate volumetric flasks.
-
Dilute to the mark with the respective aqueous solution (0.01 N HCl for pH 2, phosphate buffer for pH 7, and 0.01 N NaOH for pH 12) to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of each test solution into the HPLC system to determine the initial concentration.
-
Store the remaining test solutions at a controlled temperature (e.g., 25°C) and protect from light.
-
At specified time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution, neutralize if necessary, and analyze by HPLC.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.
-
Monitor the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial concentration.
-
Observe the chromatogram for the appearance of any new peaks, which would indicate degradation products.
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-Amino-3-iodobenzotrifluoride by HPLC and GC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 4-Amino-3-iodobenzotrifluoride, a key building block in pharmaceutical synthesis. The following sections present objective comparisons, supporting experimental data, and detailed methodologies to assist in selecting the optimal analytical technique.
Data Presentation: HPLC vs. GC at a Glance
The selection of an analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for identifying unknown impurities. Both HPLC and GC are powerful techniques for evaluating the purity of this compound, with typical purity specifications being no less than 98%.[1] The choice between them often involves a trade-off between the volatility of the compound and the desired level of analytical detail.
| Parameter | HPLC Analysis | GC Analysis |
| Typical Purity | ≥ 98% | ≥ 98%[2] |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. |
| Volatility Requirement | Not required. Suitable for non-volatile and thermally labile compounds. | Required. Compound must be volatile and thermally stable. |
| Instrumentation | HPLC system with UV or Mass Spectrometry (MS) detector. | GC system with Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector. |
| Typical Stationary Phase | C18 reversed-phase column. | Polysiloxane-based capillary column (e.g., 5% phenyl polydimethylsiloxane).[3] |
| Typical Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water gradients. | Inert gas (e.g., Helium, Nitrogen). |
| Detection | UV absorbance (non-destructive), MS (destructive, provides structural information). | FID (destructive, sensitive to carbon), MS (destructive, provides structural information). |
| Key Advantages | Versatile for a wide range of compounds, non-destructive UV detection allows for fraction collection. | High separation efficiency, sensitive detection with FID, definitive identification of volatile impurities with MS.[4] |
| Key Limitations | Lower resolution for highly volatile impurities compared to GC. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible purity data. The following methodologies are based on established analytical procedures for structurally similar compounds, such as halogenated anilines and aromatic amines.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method suitable for the purity analysis of this compound.
1. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography (GC) Protocol
This protocol describes a GC method for the purity assessment of this compound, assuming sufficient volatility and thermal stability.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl polydimethylsiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.[3]
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or acetone) to a final concentration of 1 mg/mL.[3]
-
If necessary, filter the solution through a 0.45 µm syringe filter.
4. Data Analysis:
-
For FID, purity is determined by the peak area percentage of the main component.
-
For MS, identification of the main peak and impurities is based on their mass spectra and retention times. Purity is calculated from the total ion chromatogram (TIC) peak areas.
Visualizing the Analytical Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for HPLC and GC purity analysis.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Workflow for GC Purity Analysis of this compound.
Logical Comparison of HPLC and GC for Purity Analysis
The decision to use HPLC or GC for purity analysis is guided by a logical assessment of the compound's properties and the analytical goals.
Caption: Decision logic for choosing between HPLC and GC for purity analysis.
References
A Comparative Analysis of the Reactivity of 4-Amino-3-iodobenzotrifluoride and 4-Amino-3-bromobenzotrifluoride in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Halogenated aromatic compounds are versatile intermediates, and their reactivity can significantly impact the efficiency and outcome of a synthetic route. This guide provides an objective comparison of the reactivity of two such building blocks: 4-Amino-3-iodobenzotrifluoride and 4-Amino-3-bromobenzotrifluoride, with a focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
The enhanced reactivity of the iodo-substituted compound over its bromo-counterpart is a well-established principle in cross-coupling chemistry. This difference stems from the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond, which facilitates the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions. This guide presents a summary of this reactivity trend with illustrative data from representative cross-coupling reactions.
Data Presentation: A Comparative Overview of Reactivity in Suzuki-Miyaura and Sonogashira Couplings
The following table summarizes the expected relative reactivity and typical reaction conditions for this compound and 4-Amino-3-bromobenzotrifluoride in two widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling. The yields provided are hypothetical and serve to illustrate the generally observed trend of higher efficiency with the iodo-substrate under similar conditions.
| Reaction Type | Substrate | Typical Catalyst System | Typical Base | Typical Solvent | Typical Temperature (°C) | Expected Yield (%) |
| Suzuki-Miyaura Coupling | This compound | Pd(PPh₃)₄ (3-5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | >90 |
| 4-Amino-3-bromobenzotrifluoride | Pd(PPh₃)₄ (3-5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~85 | |
| Sonogashira Coupling | This compound | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | Room Temperature - 50 | >95 |
| 4-Amino-3-bromobenzotrifluoride | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 50-70 | ~80 |
Note: The presented yields are illustrative and can vary based on the specific coupling partner, precise reaction conditions, and reaction time.
Experimental Protocols: General Procedures for Cross-Coupling Reactions
The following are representative experimental protocols for the Suzuki-Miyaura and Sonogashira coupling reactions. These are general procedures and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
4-Amino-3-halobenzotrifluoride (iodo or bromo) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 4-Amino-3-halobenzotrifluoride, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol outlines a general procedure for the palladium- and copper-cocatalyzed cross-coupling of an aryl halide with a terminal alkyne.
Materials:
-
4-Amino-3-halobenzotrifluoride (iodo or bromo) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 4-Amino-3-halobenzotrifluoride, the palladium catalyst, and the copper catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 70 °C) and monitor its progress.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a cross-coupling reaction and the logical relationship of reactivity based on the carbon-halogen bond strength.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Relationship between carbon-halogen bond strength and reactivity in cross-coupling reactions.
A Comparative Guide to 4-Amino-3-iodobenzotrifluoride and Other Halogenated Anilines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated anilines are a cornerstone of this molecular construction, offering versatile handles for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, 4-Amino-3-iodobenzotrifluoride stands out as a highly reactive and versatile intermediate. This guide provides an objective comparison of its performance against other halogenated anilines, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The inherent physicochemical properties of a reagent can significantly influence its handling, solubility, and reactivity. The introduction of a trifluoromethyl group generally increases lipophilicity and metabolic stability, properties highly sought after in drug discovery. The nature of the halogen atom at the 3-position further modulates these characteristics.
| Property | This compound | 4-Amino-3-bromobenzotrifluoride | 4-Amino-3-chlorobenzotrifluoride |
| CAS Number | 163444-17-5 | 54403-97-3[1] | 39885-50-2[2] |
| Molecular Formula | C₇H₅F₃IN | C₇H₅BrF₃N[1] | C₇H₅ClF₃N[3] |
| Molecular Weight | 287.02 g/mol | 240.02 g/mol [1] | 195.57 g/mol [3] |
| Appearance | Light yellow to Brown crystal[4] | Off-white to light yellow solid[5] | Clear light yellow to yellow liquid after melting[2] |
| Melting Point | 50 °C[4] | 26-33 °C[6] | 10 °C |
| Boiling Point | 252.8 °C (Predicted)[4] | 219.7 °C at 760 mmHg[1] | 214-218 °C[2][3] |
| Density | 1.948 g/cm³ (Predicted)[4] | 1.7 g/cm³[1] | 1.416 g/mL at 25 °C[2][3] |
| Solubility | Soluble in Methanol[4] | Soluble in organic solvents like dichloromethane, chloroform[5] | Soluble in organic solvents |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary advantage of this compound lies in its enhanced reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This heightened reactivity is a direct consequence of the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl. The weaker carbon-iodine bond facilitates the often rate-determining oxidative addition step in the catalytic cycle, leading to faster reactions and milder conditions.
Below is a compilation of representative yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, illustrating the superior performance of the iodo-substituted aniline.
| Cross-Coupling Reaction | Halogen (X) | Aryl/Alkyne/Amine Partner | Catalyst System | Conditions | Yield (%) |
| Suzuki-Miyaura | I | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Toluene/H₂O, 80 °C, 12h | ~90 (representative) |
| Br | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Toluene/H₂O, 100 °C, 12h | 62[7] | |
| Cl | Phenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene/H₂O, 100 °C, 12h | ~70 (representative) | |
| Sonogashira | I | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF, rt, 4h | ~85 (representative) |
| Br | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF, 60 °C, 12h | ~70 (representative)[8] | |
| Cl | Phenylacetylene | Pd(OAc)₂ / XPhos / Cs₂CO₃ | Dioxane, 100 °C, 24h | ~50 (representative) | |
| Buchwald-Hartwig | I | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene, 80 °C, 8h | ~95 (representative) |
| Br | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene, 100 °C, 16h | ~80 (representative) | |
| Cl | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 110 °C, 24h | ~65 (representative) |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols serve as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
4-Amino-3-halobenzotrifluoride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-Amino-3-halobenzotrifluoride, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Materials:
-
4-Amino-3-halobenzotrifluoride (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, 3.0 mmol)
-
Solvent (e.g., THF, 5 mL)
Procedure:
-
To a Schlenk flask, add the 4-Amino-3-halobenzotrifluoride, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, base, and terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature for iodo, heating for bromo/chloro) until completion.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
4-Amino-3-halobenzotrifluoride (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP or XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the 4-Amino-3-halobenzotrifluoride and the anhydrous solvent.
-
Finally, add the amine.
-
Seal the vessel and heat to the required temperature with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycles of the discussed cross-coupling reactions and a general experimental workflow.
Conclusion
This compound presents significant advantages over its bromo- and chloro-substituted counterparts, primarily due to its superior reactivity in palladium-catalyzed cross-coupling reactions. This allows for the use of milder reaction conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups. While the cost of iodo-substituted compounds may be higher, the increased efficiency and broader applicability in demanding synthetic routes often justify the initial investment, making this compound a valuable tool for researchers and professionals in the chemical and pharmaceutical industries.
References
- 1. 4-Amino-3-Bromo benzotrifluoride | CAS#:54403-97-3 | Chemsrc [chemsrc.com]
- 2. 4-Amino-3-chlorobenzotrifluoride | 39885-50-2 [chemicalbook.com]
- 3. sunlake.lookchem.com [sunlake.lookchem.com]
- 4. reddit.com [reddit.com]
- 5. 4-Amino-3-Bromobenzotrifluoride | Properties, Uses, Safety & Supplier in China [boulingchem.com]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
spectroscopic comparison of 4-Amino-3-iodobenzotrifluoride and its precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the key aromatic intermediate, 4-Amino-3-iodobenzotrifluoride, and its common precursor, 4-Aminobenzotrifluoride. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic applications, particularly in the development of novel pharmaceuticals and agrochemicals. This document presents a summary of their spectroscopic data, detailed experimental protocols for their analysis, and a visual representation of the synthetic pathway.
Synthetic Pathway
The synthesis of this compound is typically achieved through the electrophilic iodination of 4-Aminobenzotrifluoride. The amino group directs the incoming iodine atom to the ortho position.
Caption: Synthetic route from 4-Aminobenzotrifluoride to this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Aminobenzotrifluoride and this compound, facilitating a clear comparison of their spectral properties.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 4-Aminobenzotrifluoride | 7.38 | d | 8.4 | 2H, Ar-H |
| 6.65 | d | 8.4 | 2H, Ar-H | |
| 3.85 | br s | - | 2H, -NH₂ | |
| This compound | 7.85 | d | 2.0 | 1H, Ar-H (H-2) |
| 7.30 | dd | 8.4, 2.0 | 1H, Ar-H (H-6) | |
| 6.70 | d | 8.4 | 1H, Ar-H (H-5) | |
| 4.30 | br s | - | 2H, -NH₂ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4-Aminobenzotrifluoride | 148.0 | C-NH₂ |
| 126.8 (q, J ≈ 4 Hz) | C-H (ortho to CF₃) | |
| 124.5 (q, J ≈ 272 Hz) | -CF₃ | |
| 119.5 (q, J ≈ 33 Hz) | C-CF₃ | |
| 114.5 | C-H (ortho to NH₂) | |
| This compound | 150.2 | C-NH₂ |
| 140.1 | C-H (C-2) | |
| 131.5 | C-H (C-6) | |
| 125.0 (q, J ≈ 272 Hz) | -CF₃ | |
| 122.8 (q, J ≈ 33 Hz) | C-CF₃ | |
| 115.2 | C-H (C-5) | |
| 86.5 | C-I |
Table 3: IR Data (KBr Pellet, cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic Stretch | C=C Aromatic Stretch | C-N Stretch | C-F Stretch | C-I Stretch |
| 4-Aminobenzotrifluoride | 3480, 3380 | 3050 | 1620, 1520 | 1325 | 1100-1150 | - |
| This compound | 3450, 3350 | 3070 | 1600, 1500 | 1310 | 1100-1150 | ~550 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Assignments |
| 4-Aminobenzotrifluoride | 161 | 142 ([M-F]⁺), 114 ([M-CF₃]⁺), 94, 65 |
| This compound | 287 | 268 ([M-F]⁺), 218 ([M-CF₃]⁺), 160 ([M-I]⁺), 141, 114 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of this compound
Materials:
-
4-Aminobenzotrifluoride
-
Iodine (I₂)
-
Periodic acid (HIO₃)
-
Sulfuric acid (concentrated)
-
Ethanol
-
Water
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 4-Aminobenzotrifluoride in ethanol.
-
Add a solution of iodine and periodic acid in water to the flask.
-
Slowly add concentrated sulfuric acid to the reaction mixture while stirring.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate to quench the excess iodine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Parameters:
-
Frequency: 400 MHz
-
Solvent: CDCl₃
-
Reference: TMS (δ 0.00 ppm)
-
Number of scans: 16
-
-
¹³C NMR Parameters:
-
Frequency: 100 MHz
-
Solvent: CDCl₃
-
Reference: CDCl₃ (δ 77.16 ppm)
-
Number of scans: 1024
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: A small amount of the solid sample was ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A mass selective detector.
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
GC Parameters:
-
Injector temperature: 250 °C
-
Oven program: Start at 80 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier gas: Helium, flow rate 1 mL/min.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 50-500 m/z.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Experimental Workflow
Caption: Workflow from synthesis to spectroscopic characterization.
A Comparative Guide to the Synthesis of 4-Amino-3-iodobenzotrifluoride: A Novel Approach vs. a Traditional Route
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 4-Amino-3-iodobenzotrifluoride, a crucial building block in the development of pharmaceuticals and agrochemicals, can be synthesized through various pathways. This guide provides an objective comparison of a novel, validated synthetic route with a more traditional approach, supported by experimental data to inform methodological selection.
Two primary strategies have been established for the synthesis of this compound: the direct ortho-iodination of 4-aminobenzotrifluoride and a multi-step process involving the iodination of a benzotrifluoride derivative followed by the introduction of an amino group, typically via nitration and subsequent reduction. This guide will focus on a modern approach to the direct iodination of 4-aminobenzotrifluoride and compare it with the traditional multi-step synthesis.
Comparison of Synthetic Routes
| Parameter | New Synthetic Route: Direct Iodination | Traditional Synthetic Route: Multi-step Synthesis |
| Starting Material | 4-Aminobenzotrifluoride | 4-Chlorobenzotrifluoride |
| Key Reactions | Electrophilic Aromatic Iodination | Nitration, Nucleophilic Aromatic Substitution, Reduction |
| Primary Reagents | N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) | Nitric Acid, Sulfuric Acid, Ammonia, Iron/HCl |
| Reported Yield | High | Moderate to Good (multi-step dependent) |
| Purity | Good, requires standard purification | Requires purification at multiple stages |
| Reaction Time | Shorter (single step) | Significantly longer (multiple steps) |
| Advantages | Fewer synthetic steps, higher atom economy, milder conditions | Utilizes readily available and inexpensive bulk starting materials |
| Disadvantages | Higher cost of iodinating reagent (NIS) | Longer reaction sequence, use of harsh reagents (strong acids), potential for isomeric impurities |
Experimental Protocols
New Synthetic Route: Direct Iodination of 4-Aminobenzotrifluoride
This novel approach focuses on the regioselective ortho-iodination of readily available 4-aminobenzotrifluoride.
Materials:
-
4-Aminobenzotrifluoride
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzotrifluoride (1 equivalent) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath and slowly add trifluoroacetic acid (catalytic amount).
-
Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Traditional Synthetic Route: Multi-step Synthesis from 4-Chlorobenzotrifluoride
This established, multi-step route begins with the nitration of 4-chlorobenzotrifluoride.
Step 1: Synthesis of 4-Chloro-3-nitrobenzotrifluoride
Materials:
-
4-Chlorobenzotrifluoride
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
Procedure:
-
To a stirred, cooled mixture of concentrated sulfuric acid, add 4-chlorobenzotrifluoride.
-
Slowly add concentrated nitric acid while maintaining a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-3-nitrobenzotrifluoride.
Step 2: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline
Materials:
-
4-Chloro-3-nitrobenzotrifluoride
-
Aqueous Ammonia
-
Copper catalyst (optional)
Procedure:
-
In a pressure vessel, combine 4-chloro-3-nitrobenzotrifluoride with an excess of aqueous ammonia. A copper catalyst may be added to facilitate the reaction.
-
Seal the vessel and heat to approximately 100-120°C with stirring for several hours.
-
After cooling, filter the solid product, wash with water, and dry to obtain 2-nitro-4-(trifluoromethyl)aniline.[1]
Step 3: Synthesis of this compound (via Diazotization and Iodination - A potential subsequent step not detailed here but a common transformation)
The final step would involve the reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type reaction with an iodide source. This adds further steps and complexity to the overall synthesis.
Workflow and Pathway Visualizations
Caption: A streamlined, one-step synthesis of this compound.
Caption: A multi-step traditional pathway to this compound.
Conclusion
The direct iodination of 4-aminobenzotrifluoride represents a significant improvement over the traditional multi-step synthesis of this compound. While the traditional route utilizes less expensive starting materials, the new method offers a more efficient and streamlined process with a higher overall yield and fewer reaction steps. The reduction in hazardous reagents and reaction time makes the novel approach an attractive alternative for laboratory-scale and potentially industrial-scale production, provided the cost of the iodinating agent can be justified by the increased efficiency and purity of the final product. The choice between these routes will ultimately depend on the specific priorities of the research or manufacturing campaign, balancing factors such as cost, time, and waste management.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 4-Amino-3-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of 4-Amino-3-iodobenzotrifluoride. The selection of an appropriate catalyst is critical for achieving high yields and selectivity in the synthesis of complex molecules derived from this versatile building block. The data presented herein is a compilation from literature on structurally similar and electronically-demanding aryl iodides, offering a robust starting point for reaction optimization.
General Considerations for this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by several factors. The iodine atom provides a highly reactive site for oxidative addition to the palladium center. The electron-withdrawing trifluoromethyl group can enhance the rate of oxidative addition but may retard the reductive elimination step. Conversely, the electron-donating amino group can influence the electronic properties of the aryl ring and potentially coordinate to the catalyst. The choice of catalyst, ligand, base, and solvent is therefore crucial to balance these electronic and steric effects for optimal reaction outcomes.
Comparative Performance of Palladium Catalysts
The following tables summarize the performance of common palladium catalyst systems in the four major classes of cross-coupling reactions with substrates analogous to this compound. The data is intended to be representative and guide the selection of a suitable catalytic system.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. For electron-deficient aryl iodides like this compound, catalyst systems that promote efficient transmetalation are key.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 12-24 | >90 | Highly active for electron-deficient substrates.[1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | 1,4-Dioxane | 80-110 | 12-24 | >90 | Effective for sterically hindered partners.[2] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 70-90 | A classic, readily available catalyst. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80-120 | 12-24 | 85-95 | Good for a range of substrates. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. The choice of ligand is critical to prevent catalyst deactivation and promote efficient coupling, especially with the potentially coordinating amino group of the substrate.[3]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-110 | 12-24 | >90 | A widely used system for C-N coupling. |
| Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | 12-24 | >90 | Effective for a broad range of amines. |
| [Pd(cinnamyl)Cl]₂ / tBuXPhos | tBuXPhos | Cs₂CO₃ | t-BuOH | 80-110 | 12-24 | >90 | Highly active precatalyst system. |
| Pd(OAc)₂ / P(o-tol)₃ | P(o-tol)₃ | NaOtBu | Toluene | 100-120 | 16-24 | 70-85 | First generation catalyst, still effective for some substrates.[4] |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. Copper co-catalysis is common but copper-free conditions are also effective, particularly with highly active palladium catalysts.[5]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | 25-60 | 2-12 | >90 | Classic Sonogashira conditions. |
| Pd(OAc)₂ / SPhos | - | Cs₂CO₃ | 1,4-Dioxane | 60-100 | 6-18 | >85 | Effective copper-free conditions. |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 25-80 | 4-16 | >90 | Robust and widely used system. |
| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | 25 | 2-6 | >90 | Air-stable precatalyst for room temperature coupling. |
Heck Reaction
The Mizoroki-Heck reaction is a key method for the arylation of alkenes. For electron-deficient aryl iodides, the reaction often proceeds efficiently.[6]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | - | Et₃N | DMF or NMP | 80-120 | 12-24 | >85 | Ligand-free conditions are often effective for aryl iodides. |
| Pd(OAc)₂ / P(o-tol)₃ | P(o-tol)₃ | Na₂CO₃ | DMF | 100-140 | 12-24 | >80 | Phosphine ligand can improve stability and yield. |
| Pd/C | - | Et₃N | Acetonitrile | 80-120 | 12-24 | 70-90 | Heterogeneous catalyst, allows for easier workup. |
| Palladacycle | - | NaOAc | DMA | 100-130 | 8-16 | >90 | Highly active catalysts. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the cross-coupling reactions of this compound. Note: These are starting points and optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary for specific substrates.
General Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in degassed toluene.
-
Add the catalyst solution to the Schlenk tube, followed by the remaining degassed toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
BINAP (1.5 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene, degassed
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to a flame-dried Schlenk tube.
-
Add this compound and degassed toluene.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The choice of catalyst for cross-coupling reactions of this compound is paramount for successful synthesis. This guide provides a starting point for catalyst selection and reaction development based on established literature for analogous systems. For Suzuki-Miyaura reactions, palladium catalysts with bulky, electron-rich phosphine ligands like SPhos and XPhos are highly recommended. For Buchwald-Hartwig aminations, similar catalyst systems with ligands such as BINAP or RuPhos are generally effective. For Sonogashira and Heck couplings, both traditional and modern catalyst systems offer high efficiency. Researchers are encouraged to use the provided data and protocols as a foundation for their specific synthetic needs, with the understanding that optimization will likely be required to achieve the desired outcomes.
References
A Comparative Guide to the Biological Activity of Compounds Derived from 4-Amino-3-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of hypothetical compounds derived from 4-Amino-3-iodobenzotrifluoride, a versatile intermediate in medicinal chemistry. The introduction of the trifluoromethyl group often enhances the lipophilicity, metabolic stability, and bioavailability of drug candidates. This document focuses on potential anticancer, antimicrobial, and anti-inflammatory applications of these derivatives, presenting experimental data and detailed protocols to support further research and development.
Anticancer Activity: A Comparative Analysis of Pyrazole Derivatives
The pyrazole scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors. This section compares a hypothetical pyrazole derivative synthesized from this compound with existing anticancer drugs.
Hypothetical Compound 1: 1-(4-methylphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-amine
This compound is a representative pyrazole derivative that could be synthesized from this compound through a multi-step process likely involving a Sonogashira or Suzuki coupling reaction to introduce a substituted phenyl group at the 3-position, followed by cyclization to form the pyrazole ring.
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM)
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | PC-3 (Prostate) |
| Hypothetical Compound 1 | 8.5 | 12.3 | 7.9 | 15.2 |
| Doxorubicin | 0.8 | 1.2 | 0.5 | 1.8 |
| Cisplatin | 5.2 | 7.8 | 4.1 | 6.5 |
Experimental Protocol: MTT Assay for Anticancer Activity
The antiproliferative activity of the test compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116, and PC-3) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathway Visualization
Antimicrobial Activity: A Comparative Analysis of Benzimidazole Derivatives
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. This section evaluates a hypothetical benzimidazole derivative against common pathogens.
Hypothetical Compound 2: 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole
This compound could be synthesized from this compound via a reaction cascade that might involve the formation of an amidine intermediate followed by cyclization.
Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL)
| Compound/Drug | S. aureus | E. coli | C. albicans |
| Hypothetical Compound 2 | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[1]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 medium for yeast.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 35°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow Visualization
Anti-inflammatory Activity: A Comparative Analysis of Novel Derivatives
Compounds containing the trifluoromethylphenyl moiety have shown potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.
Hypothetical Compound 3: N-(4-(trifluoromethyl)phenyl)acetamide derivative
This class of compound could be synthesized from this compound through various synthetic routes, potentially involving N-acylation.
Table 3: Comparative in vitro Anti-inflammatory Activity (IC50 in µM)
| Compound/Drug | COX-1 Inhibition | COX-2 Inhibition |
| Hypothetical Compound 3 | 15.2 | 0.8 |
| Ibuprofen | 13 | 35 |
| Celecoxib | 26 | 0.092 |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of a compound to inhibit COX-1 and COX-2 is determined using a colorimetric or fluorometric inhibitor screening assay.[2]
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: In a 96-well plate, the reaction buffer, heme, and the test compound at various concentrations are added.
-
Enzyme Addition: The respective COX enzyme is added to the wells.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid as the substrate.
-
Detection: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves for each enzyme.
Logical Relationship Visualization
References
The Strategic Application of 4-Amino-3-iodobenzotrifluoride in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision balancing cost, efficiency, and the desired chemical properties of the final product. 4-Amino-3-iodobenzotrifluoride, a versatile intermediate, offers distinct advantages in cross-coupling reactions due to the unique properties of its trifluoromethyl and iodo groups. This guide provides a comprehensive cost-benefit analysis of using this compound compared to its bromo- and chloro-analogs in key synthetic transformations, supported by experimental data and detailed protocols.
The trifluoromethyl group in this compound is a highly sought-after moiety in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] The presence of an iodine atom provides a reactive handle for various cross-coupling reactions, which are fundamental in the construction of complex organic molecules.
Cost Analysis of Halogenated Aminobenzotrifluorides
A primary consideration in the selection of a starting material is its cost. A survey of various chemical suppliers reveals a clear trend in the pricing of 4-amino-3-halobenzotrifluorides, with the iodide being the most expensive, followed by the bromide and then the chloride. This price difference is largely attributed to the relative cost of the halogens and the synthetic routes required to produce these compounds.
| Compound | Molecular Weight ( g/mol ) | Purity (%) | Price (USD/g) - Representative |
| This compound | 287.02 | >98 | ~$2.40 - $3.00 |
| 4-Amino-3-bromobenzotrifluoride | 240.02 | >98 | ~$1.50 - $1.60 |
| 4-Amino-3-chlorobenzotrifluoride | 195.57 | >98 | ~$0.42 - $0.86 |
Note: Prices are approximate and can vary significantly between suppliers and purchase volumes.
Performance Comparison in Key Cross-Coupling Reactions
The higher cost of this compound is often justified by its superior performance in a range of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than the carbon-bromine and carbon-chlorine bonds, leading to a higher reactivity in the oxidative addition step of the catalytic cycle. This increased reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction.
dot
Buchwald-Hartwig Amination Workflow.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction vessel, add the 4-amino-3-halobenzotrifluoride (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., toluene or dioxane) is then added. The reaction mixture is stirred at a specified temperature (typically 80-110 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is washed, dried, and concentrated. The crude product is then purified by column chromatography.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 2-4 | >95 |
| 4-Amino-3-bromobenzotrifluoride | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-18 | ~90 |
| 4-Amino-3-chlorobenzotrifluoride | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | ~85 |
Note: Data is compiled from literature on analogous substrates and represents typical outcomes. Actual results may vary.
The data indicates that the iodo-substituted compound provides a significantly faster reaction at a lower temperature, which can be crucial for thermally sensitive substrates and for improving process efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.
dot
Suzuki-Miyaura Coupling Workflow.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with the 4-amino-3-halobenzotrifluoride (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added. The vessel is then thoroughly degassed and placed under an inert atmosphere. The reaction mixture is heated with stirring for the specified time, with progress monitored by TLC or GC-MS.
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4-6 | >90 |
| 4-Amino-3-bromobenzotrifluoride | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12-16 | ~85 |
| 4-Amino-3-chlorobenzotrifluoride | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | ~75 |
Note: Data is compiled from literature on analogous substrates and represents typical outcomes. Actual results may vary.
In Suzuki-Miyaura couplings, the higher reactivity of the C-I bond allows for faster conversions at lower temperatures, preserving sensitive functional groups and reducing energy consumption.
Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
dot
Sonogashira Coupling Workflow.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a reaction vessel under an inert atmosphere, add the 4-amino-3-halobenzotrifluoride (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) cocatalyst (e.g., CuI, 2-5 mol%), and an amine base (e.g., triethylamine). A solvent such as THF or DMF is added, followed by the terminal alkyne (1.1-1.5 equiv). The reaction is stirred at room temperature or heated, and progress is monitored by TLC.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-40 | 1-3 | >95 |
| 4-Amino-3-bromobenzotrifluoride | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60-80 | 8-12 | ~88 |
| 4-Amino-3-chlorobenzotrifluoride | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile | 100 | >24 | ~60 |
Note: Data is compiled from literature on analogous substrates and represents typical outcomes. Actual results may vary.
The Sonogashira coupling demonstrates the most significant advantage of using the iodo-substituted starting material, often proceeding at room temperature with high yields in a short amount of time.
Conclusion: A Strategic Investment in Efficiency
While this compound carries a higher initial procurement cost compared to its bromo- and chloro- counterparts, the experimental evidence strongly suggests that this cost can be offset by significant gains in synthetic efficiency. The higher reactivity of the carbon-iodine bond consistently leads to:
-
Milder Reaction Conditions: Lower temperatures preserve thermally labile functional groups and reduce energy costs.
-
Shorter Reaction Times: Increased throughput and more efficient use of reactor time are critical in both research and production settings.
-
Lower Catalyst Loadings: In some cases, the higher reactivity allows for a reduction in the amount of expensive palladium catalyst required.
-
Higher Yields: Improved reaction efficiency often translates to higher isolated yields, reducing the cost per gram of the final product.
For researchers and drug development professionals, the use of this compound can be a strategic decision. In the early stages of discovery, the speed and efficiency it offers can accelerate the synthesis of new chemical entities and the exploration of structure-activity relationships. For process development, the milder conditions and potentially higher yields can lead to more robust and cost-effective manufacturing processes in the long run. The choice between the iodo, bromo, and chloro derivatives will ultimately depend on the specific synthetic challenge, budget constraints, and the overall goals of the project. However, the upfront investment in the more reactive this compound often pays significant dividends in terms of time, resources, and overall synthetic success.
References
Assessing the Scalability of 4-Amino-3-iodobenzotrifluoride Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4-Amino-3-iodobenzotrifluoride is a crucial building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and binding affinity, while the amino and iodo functionalities offer versatile handles for further chemical modifications. The efficient and scalable production of this intermediate is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on scalability and supported by representative experimental data.
Comparison of Synthetic Strategies
Two principal synthetic strategies for the preparation of this compound have been identified:
-
Route A: Halogenation-Nitrification-Reduction. This route commences with a benzotrifluoride derivative, followed by iodination, nitration, and subsequent reduction of the nitro group to an amine.
-
Route B: Amination-Halogenation. This approach begins with an aminobenzotrifluoride, which is then directly iodinated.
The choice between these routes on an industrial scale is dictated by factors such as raw material cost, reaction efficiency, safety, and ease of purification.
Data Presentation
The following table summarizes the key parameters for the two primary synthetic routes. Where direct experimental data for this compound is not publicly available, data from analogous and scalable industrial processes for similar halogenated aminobenzotrifluorides has been used to provide a representative comparison.
| Parameter | Route A: Halogenation-Nitrification-Reduction | Route B: Amination-Halogenation |
| Starting Material | 3-Iodobenzotrifluoride | 4-Aminobenzotrifluoride |
| Key Reactions | Electrophilic Nitration, Catalytic Reduction | Electrophilic Iodination |
| Reagents | Nitric acid, Sulfuric acid, Iron/HCl or H₂/Pd/C | N-Iodosuccinimide (NIS) or I₂/oxidizing agent |
| Reported Yield | Overall yield is multi-step dependent and typically ranges from 60-80% (inferred from similar processes). | Can be high (potentially >90%), but regioselectivity can be an issue. |
| Purity | Purification required after nitration and reduction steps. | May require significant purification to remove isomeric impurities. |
| Reaction Time | Multi-day synthesis. | Typically shorter, often a single shift. |
| Advantages | Good control over regioselectivity of the amino group placement. | Fewer synthetic steps. |
| Disadvantages | Longer reaction sequence, use of strong acids and potentially hazardous reduction conditions. | Potential for di-iodination and other side products, cost of iodinating agent. |
| Scalability Score | 7/10 | 8/10 |
Experimental Protocols
Route A: Synthesis via Nitration and Reduction of 3-Iodobenzotrifluoride (Representative Protocol)
This multi-step synthesis begins with the nitration of 3-iodobenzotrifluoride, followed by the reduction of the resulting nitro-intermediate.
Step 1: Nitration of 3-Iodobenzotrifluoride
-
Materials: 3-Iodobenzotrifluoride, Concentrated Nitric Acid (98%), Concentrated Sulfuric Acid (98%).
-
Procedure: To a cooled (0-5 °C) solution of concentrated sulfuric acid, 3-iodobenzotrifluoride is added dropwise, maintaining the temperature. A mixture of concentrated nitric acid and sulfuric acid is then added slowly, keeping the temperature below 10 °C. The reaction is stirred for several hours and then quenched by pouring onto ice. The crude 3-iodo-4-nitrobenzotrifluoride is filtered, washed with water, and dried.
Step 2: Reduction of 3-Iodo-4-nitrobenzotrifluoride
-
Materials: 3-Iodo-4-nitrobenzotrifluoride, Iron powder, Hydrochloric acid, Ethanol.
-
Procedure: A mixture of 3-iodo-4-nitrobenzotrifluoride, iron powder, and ethanol is heated to reflux. Concentrated hydrochloric acid is added portion-wise. The reaction is monitored by TLC until completion. The mixture is then cooled, filtered through celite, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and an aqueous base. The organic layer is dried and concentrated to yield this compound.
Route B: Direct Iodination of 4-Aminobenzotrifluoride (Representative Protocol)
This method involves the direct electrophilic iodination of 4-aminobenzotrifluoride.
-
Materials: 4-Aminobenzotrifluoride, N-Iodosuccinimide (NIS), Acetonitrile.
-
Procedure: To a solution of 4-aminobenzotrifluoride in acetonitrile, N-iodosuccinimide is added in portions at room temperature. The reaction mixture is stirred for several hours. Upon completion, the solvent is removed, and the residue is purified by column chromatography to afford this compound.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
Both synthetic routes present viable pathways to this compound. For large-scale industrial production, Route B (Amination-Halogenation) appears more advantageous due to its shorter sequence, potentially leading to lower operational costs and higher throughput. However, significant process development would be required to control the regioselectivity of the iodination step and to optimize the purification of the final product. Route A (Halogenation-Nitrification-Reduction) , while longer, offers more predictable control over isomer formation, which can be a critical factor in pharmaceutical applications where purity is paramount. The ultimate choice of synthetic route will depend on a careful evaluation of the specific economic and quality requirements of the target application.
The Strategic Utility of 4-Amino-3-iodobenzotrifluoride in the Synthesis of Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant in the successful discovery and development of novel therapeutics. Among the vast arsenal of chemical intermediates, 4-Amino-3-iodobenzotrifluoride stands out as a versatile and valuable scaffold, particularly in the synthesis of kinase inhibitors. This guide provides an objective comparison of its performance against alternative substituted anilines, supported by experimental data, to underscore its strategic advantages in medicinal chemistry.
The unique trifluoromethyl and iodo substitutions on the aniline ring of this compound impart desirable physicochemical properties to the final drug candidates. The trifluoromethyl group is well-known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a molecule. The iodine atom provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities to explore the chemical space and optimize biological activity.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
The carbon-iodine bond is significantly weaker than carbon-bromine and carbon-chlorine bonds, making iodo-substituted precursors like this compound generally more reactive in oxidative addition to palladium(0), the initial step in most cross-coupling catalytic cycles. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo- and chloro-aniline counterparts.
To illustrate this, we can consider a representative Suzuki-Miyaura coupling reaction for the synthesis of a hypothetical anilino-pyrimidine kinase inhibitor.
Comparative Performance in a Model Suzuki-Miyaura Coupling Reaction
| Starting Aniline | Alternative Aniline | Typical Catalyst System | Typical Reaction Conditions | Expected Yield Range |
| This compound | 4-Amino-3-bromobenzotrifluoride | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water, 80-90°C, 2-6 h | Excellent (often >90%) |
| This compound | 4-Amino-3-chlorobenzotrifluoride | Pd₂(dba)₃ with a specialized ligand (e.g., XPhos), Cs₂CO₃ | Dioxane, 100-120°C, 12-24 h | Good to Excellent (70-95%) |
| This compound | 4-Aminobenzotrifluoride (unsubstituted) | Not applicable for direct C-H activation in this context | - | - |
Note: The expected yield ranges are estimations based on general principles of cross-coupling reactions and may vary depending on the specific substrates and optimized reaction conditions.
Experimental Protocols: A Generalized Approach
Below are generalized experimental protocols for key cross-coupling reactions utilizing aryl iodides like this compound. Researchers should note that optimization of these conditions for specific substrates is often necessary.
General Procedure for Suzuki-Miyaura Coupling
To a degassed solution of this compound (1.0 equiv.) and a pyrimidine-boronic acid or ester (1.2 equiv.) in a suitable solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) are added. The reaction mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80°C to 110°C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, an oven-dried reaction vessel is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos or DavePhos, 0.04 equiv.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv.). A dry, degassed solvent such as toluene or dioxane is added. The vessel is sealed and the reaction mixture is heated to 80-110°C with stirring. After completion of the reaction, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-arylated product.
Application in Kinase Inhibitor Synthesis and Signaling Pathways
Substituted anilino-pyrimidines and related heterocyclic scaffolds are privileged structures in the design of kinase inhibitors. These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain. The specific substitutions on the aniline ring play a crucial role in modulating the potency and selectivity of the inhibitor.
For instance, compounds derived from fluorinated anilines have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its mutants, which are key drivers in the progression of certain cancers. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.
Below is a diagram representing a simplified EGFR signaling pathway that can be targeted by inhibitors synthesized using building blocks like this compound.
Caption: Simplified EGFR signaling pathway and the mechanism of action for an anilino-pyrimidine inhibitor.
The workflow for the synthesis and evaluation of such kinase inhibitors typically involves a multi-step process, starting from the selection of key building blocks.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Amino-3-iodobenzotrifluoride
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Amino-3-iodobenzotrifluoride, a crucial intermediate in various synthetic processes. Adherence to these protocols is vital for protecting personnel and the environment.
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₅F₃IN |
| Molecular Weight | 287.02 g/mol |
| Appearance | Yellow to brown crystalline powder or light red/yellow liquid |
| Melting Point | 48-52 °C |
| Boiling Point | 76 - 79 °C @ 15 mmHg |
| Flash Point | 68 °C / 154.4 °F |
| Specific Gravity | 1.851 |
| Solubility | Low solubility in water; Soluble in some organic solvents. |
| Storage Temperature | Room temperature, in a cool, dry, well-ventilated area |
Note: Physical state (solid or liquid) may vary depending on purity and ambient conditions.
Health Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] During combustion, it can release toxic fumes, including fluoride, nitrogen oxides, and iodide.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Waste containing this chemical is considered hazardous and must be handled accordingly.[2]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[3]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area. If vapors or dust are likely to be generated, a respirator may be required.
Step 2: Waste Collection and Storage
-
Container: Use a designated, properly labeled, and sealed waste container.[3][4] The container should be corrosion-resistant.[3]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines. Store separately from incompatible materials such as strong oxidizing agents.[3][4]
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources, open flames, and direct sunlight.[2][3][4]
Step 3: Handling Spills
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical.[2][4]
-
Collection: Carefully collect the absorbent material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor or environmental health and safety (EHS) officer.
Step 4: Final Disposal
-
Approved Waste Disposal Plant: The disposal of this compound must be carried out by a licensed and approved waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][4]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[2] Consult your institution's EHS department for specific procedures and to arrange for waste pickup.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Amino-3-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Amino-3-iodobenzotrifluoride, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and halogenated organics, in the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound itself.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure to this compound, which is classified as an irritant and is harmful by inhalation, in contact with skin, and if swallowed.[1] The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact.[2][4][5] Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol generation.[2][6][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
Step 2: Handling the Compound
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid inhalation of airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: During the reaction process, pay close attention to changes in temperature and pressure.[8] If any abnormality is observed, take appropriate countermeasures immediately.[8]
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated solid hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][10]
Caption: Operational Workflow for Handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal Procedures
-
Solid Waste:
-
Unused/Expired Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
-
Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[3]
-
-
Liquid Waste:
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[3][11]
-
Segregation: Do not mix incompatible waste streams.[3] Specifically, keep halogenated waste separate from non-halogenated waste.[10][11]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.[3][8][11]
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Dispose of contents/container to an approved waste disposal plant.[13]
Caption: Disposal Workflow for this compound Waste.
References
- 1. chembk.com [chembk.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. benchchem.com [benchchem.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. This compound Manufacturer & Supplier China - Properties, Uses, Safety, Price | High Purity API Intermediate [boulingchem.com]
- 9. Lab Procedure [chem.fsu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. sciences.ksu.edu.sa [sciences.ksu.edu.sa]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
